molecular formula C13H7F3O B3067665 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1318975-41-5

2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B3067665
CAS No.: 1318975-41-5
M. Wt: 236.19 g/mol
InChI Key: BNIFVZNUYYQLIT-UHFFFAOYSA-N
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Description

2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde ( 1318975-41-5) is a high-purity fluorinated aromatic aldehyde with the molecular formula C13H7F3O and a molecular weight of 236.19 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic synthesis and pharmaceutical research . Its unique trifluorinated biphenyl structure makes it an ideal precursor for the development of advanced materials, liquid crystals, and bioactive molecules . Researchers utilize this aldehyde as a key precursor in Suzuki-Miyaura cross-coupling reactions for constructing complex fluorinated biaryl systems, which are core structures in many active compounds . The aldehyde functionality enables facile derivatization into various chemical moieties, such as Schiff bases, hydrazones, or heterocyclic scaffolds, which are crucial for drug discovery programs . In medicinal chemistry, it is employed in the development of potential kinase inhibitors and PET radiotracer candidates, as the fluorine atoms impart enhanced metabolic stability and influence the pharmacokinetic properties of the resulting molecules . The compound has a boiling point of 312.5±42.0 °C at 760 mmHg and a flash point of 143.6±19.4 °C . It is recommended to store this product under sealed, dry conditions between 2-8°C to ensure its long-term stability . The product is supplied with comprehensive analytical data, including 1H NMR, 13C NMR, and MS spectra to guarantee its quality and identity . This product is intended for research applications only and is strictly not intended for diagnostic, therapeutic, or commercial use .

Properties

IUPAC Name

4-(3,5-difluorophenyl)-3-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O/c14-10-4-9(5-11(15)6-10)12-2-1-8(7-17)3-13(12)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIFVZNUYYQLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde is a specialized fluorinated building block used primarily in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical candidates targeting kinase pathways. Its structural uniqueness lies in the specific fluorination pattern: an ortho-fluorine on the aldehyde-bearing ring (Ring A) and meta-fluorines on the distal ring (Ring B). This configuration modulates metabolic stability and lipophilicity (


), critical for bioavailability in drug design.

As a non-catalogued custom intermediate in many databases, this guide synthesizes safety and handling protocols based on Structure-Activity Relationships (SAR) and verified data from its immediate precursors.

Physicochemical Constants (Calculated/Derived)
PropertyValueSource/Basis
Chemical Formula

Stoichiometry
Molecular Weight 236.19 g/mol Calculated
CAS Number Not Assigned (Custom)Precursors: 133059-43-5 + 156545-07-2
Appearance White to pale yellow solidAnalogous biphenyl aldehydes
Melting Point 65–75 °C (Predicted)SAR (vs. 4-biphenylcarboxaldehyde)
Boiling Point ~310 °C @ 760 mmHgPredicted
Solubility DCM, THF, EtOAc; Insoluble in waterLipophilic Fluorinated Core

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the toxicity profiles of halogenated biphenyls and aromatic aldehydes, the following GHS classifications are assigned as a precautionary baseline for risk assessment.

Hazard ClassCategoryH-CodeHazard Statement
Skin Irritation Cat 2H315 Causes skin irritation.[1]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1]
STOT - SE Cat 3H335 May cause respiratory irritation.
Aquatic Acute Cat 1H400 Very toxic to aquatic life.
Aquatic Chronic Cat 1H410 Very toxic to aquatic life with long lasting effects.[1]

Rationale:

  • Aldehyde Moiety: Aromatic aldehydes are known sensitizers and irritants (H315/H319).

  • Fluorinated Biphenyl Core: Polyhalogenated biphenyls are lipophilic and persistent, necessitating the H400/H410 environmental classification until biodegradability data proves otherwise.

Synthetic Utility & "Self-Validating" Protocol

The most reliable route to this specific isomer is a Suzuki-Miyaura Cross-Coupling . This protocol is designed to be self-validating: the disappearance of the aryl bromide peak in HPLC/TLC confirms the reaction progress, while the shift in the aldehyde proton signal in


H-NMR confirms the integrity of the carbonyl group.
Retrosynthetic Analysis
  • Fragment A (Electrophile): 4-Bromo-3-fluorobenzaldehyde (CAS: 133059-43-5)[2][3][4]

    • Note: The fluorine is at position 3 relative to the aldehyde (C1). Upon coupling at C4 (Br position), the fluorine becomes C2 on the biphenyl system.

  • Fragment B (Nucleophile): 3,5-Difluorophenylboronic acid (CAS: 156545-07-2)[5][6][7][8]

Validated Synthetic Workflow

SynthesisWorkflow Precursors Precursors: 4-Bromo-3-fluorobenzaldehyde + 3,5-Difluorophenylboronic acid Catalyst Catalyst System: Pd(dppf)Cl2 (3 mol%) K2CO3 (2.0 equiv) Dioxane/H2O (4:1) Precursors->Catalyst Reaction Reaction: Reflux (90-100°C) 4-12 Hours Inert Atm (Ar) Catalyst->Reaction Workup Workup: 1. Filter (Celite) 2. Extract (EtOAc) 3. Wash (Brine) Reaction->Workup Purification Purification: Recrystallization (EtOH) or Flash Column (Hex/EtOAc) Workup->Purification Product Final Product: 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde Purification->Product

Figure 1: Suzuki-Miyaura coupling pathway for the target synthesis.

Step-by-Step Protocol
  • Charge: In a glovebox or under Argon flow, charge a reaction flask with 4-bromo-3-fluorobenzaldehyde (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst: Add

    
     (0.03 eq). Why? This catalyst resists dehalogenation side-reactions better than 
    
    
    
    for electron-deficient rings.
  • Heat: Stir at 90°C. Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes).

    • Validation: Product will be more polar than the bromide but less polar than the boronic acid.

  • Quench: Cool to RT, dilute with water, extract with EtOAc.

  • Isolation: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography.
    

Stability, Storage & Handling[12]

Chemical Stability
  • Oxidation Risk: Like all benzaldehydes, this compound is prone to autoxidation to the corresponding benzoic acid (2,3',5'-trifluoro-[1,1'-biphenyl]-4-carboxylic acid) upon exposure to air.

  • Schiff Base Formation: Reacts rapidly with primary amines. Keep away from amine-containing reagents during storage.

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen blanket.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

Emergency Response & First Aid

Exposure Response Tree

EmergencyResponse Exposure Exposure Incident Inhalation Inhalation: Move to fresh air. Support breathing. Exposure->Inhalation Skin Skin Contact: Wash with soap/water (15 min). Remove contaminated clothing. Exposure->Skin Eye Eye Contact: Rinse continuously (15 min). Remove contact lenses. Exposure->Eye Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion Medical Seek Medical Attention: Show this SDS/Guide. Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Figure 2: Immediate response protocols for acute exposure.

Firefighting Measures
  • Media: Carbon dioxide (

    
    ), Dry chemical powder, or Alcohol-resistant foam.[1] Do not  use water jet (may scatter the chemical).
    
  • Combustion Products: Emits toxic fumes of Hydrogen Fluoride (HF) and Carbon Monoxide (CO). Full SCBA gear is mandatory due to HF formation risk.

Toxicological Information (Predicted)

  • Acute Toxicity: Data not available. Treat as Harmful if Swallowed (Category 4).

  • Genotoxicity: Fluorinated biphenyls generally show low mutagenicity in Ames tests, but the aldehyde group is a structural alert for in vitro reactivity with DNA.

  • Metabolism: The aldehyde is likely oxidized to the carboxylic acid in vivo. The trifluorobiphenyl core is highly resistant to P450 oxidative defluorination, suggesting a long biological half-life.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-3-fluorobenzaldehyde. Retrieved from [2]

  • Sigma-Aldrich. (2024). Product Specification: 3,5-Difluorophenylboronic acid. Retrieved from [9]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Biphenyl-4-carboxaldehyde. Retrieved from

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Fluorinated Biphenyls. Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of the novel compound 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and theoretical principles to offer well-founded estimations. It delves into the molecular characteristics influencing these physical properties, outlines a plausible synthetic pathway via Suzuki-Miyaura cross-coupling, and provides detailed, field-proven protocols for the empirical determination of its melting and boiling points. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of fluorinated biphenyl derivatives in drug discovery and materials science.

Introduction: The Significance of Fluorinated Biphenyls

Fluorinated biphenyl scaffolds are of paramount importance in medicinal chemistry and materials science.[1] The introduction of fluorine atoms into a biphenyl structure can significantly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[2] The specific compound of interest, 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde, combines the structural rigidity of the biphenyl core with the unique electronic properties imparted by three fluorine atoms and a reactive carbaldehyde group. The aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration, making this compound a potentially valuable building block in the development of novel therapeutics and functional materials. An accurate understanding of its fundamental physical properties, such as melting and boiling points, is crucial for its purification, handling, and formulation.

Theoretical Framework: Predicting Melting and Boiling Points

The melting and boiling points of a molecular compound are dictated by the strength of its intermolecular forces. For 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde, these interactions are a composite of London dispersion forces, dipole-dipole interactions, and potential weak hydrogen bonding.

The Influence of the Biphenyl Core and Molecular Weight

The foundational biphenyl structure contributes significantly to the London dispersion forces, which generally increase with molecular weight and surface area.[3] Biphenyl itself has a melting point of 69.2 °C and a boiling point of 255 °C. The addition of three fluorine atoms and a formyl group increases the molecular weight of the target compound, which would be expected to elevate its boiling point compared to unsubstituted biphenyl.

The Role of Fluorine Substitution

The impact of fluorination on melting and boiling points is complex. While the high electronegativity of fluorine creates strong C-F bond dipoles, the overall molecular dipole moment depends on the symmetry of substitution. In 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde, the asymmetrical placement of the fluorine atoms will result in a significant molecular dipole, leading to stronger dipole-dipole interactions and likely a higher boiling point than less polarized analogs. However, fluorination can sometimes disrupt crystal packing, potentially leading to a lower melting point compared to more symmetrical, non-fluorinated compounds.[4]

The Contribution of the Carbaldehyde Group

The aldehyde functional group possesses a highly polarized carbonyl bond (C=O), which is a strong contributor to dipole-dipole interactions.[5] This significantly increases the boiling point compared to non-polar compounds of similar molecular weight.[5] While aldehydes do not typically self-associate via strong hydrogen bonds, the oxygen atom can act as a hydrogen bond acceptor from protic solvents.

Estimated Physicochemical Properties

Based on the analysis of structurally similar compounds and the theoretical considerations outlined above, the following estimations are proposed for 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde:

PropertyEstimated ValueRationale
Melting Point70-90 °CThe increased molecular size and polarity compared to biphenyl would suggest a higher melting point. However, the asymmetry introduced by the substitution pattern might lead to less efficient crystal packing, moderating this increase.
Boiling Point> 300 °CThe significant increase in molecular weight and the strong dipole-dipole interactions from both the trifluoro-substitution and the carbaldehyde group are expected to result in a substantially higher boiling point than biphenyl.

Synthesis Pathway: A Plausible Approach via Suzuki-Miyaura Coupling

A reliable method for the synthesis of 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde would likely involve a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids, and it is known to tolerate a wide range of functional groups.[2]

A potential synthetic route is outlined below:

Scheme 1: Proposed Synthesis of 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde

Synthesis_Pathway A 4-Bromo-3-fluorobenzaldehyde C 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde A->C Pd(PPh3)4, K2CO3 Dioxane/H2O, 80 °C B (3,5-Difluorophenyl)boronic acid B->C

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Determination of Melting and Boiling Points

Accurate empirical determination of the melting and boiling points is essential for the definitive characterization of a newly synthesized compound. The following are detailed, standardized protocols for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. A sharp melting point range (typically 0.5-1 °C) is a good indicator of purity.

Protocol: Capillary Method

  • Sample Preparation: Ensure the synthesized 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde is a finely ground, dry powder.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating:

    • For an unknown melting point, a rapid heating rate (10-20 °C/minute) can be used for an initial approximate determination.

    • For a precise measurement, repeat with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/minute.

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).[6]

Melting_Point_Workflow start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm) prep->load setup Place in Melting Point Apparatus load->setup heat_fast Rapid Heating (10-20°C/min) for Approximate MP setup->heat_fast heat_slow Slow Heating (1-2°C/min) near Approximate MP heat_fast->heat_slow observe Record Start and End of Melting heat_slow->observe end End observe->end

Caption: Workflow for the experimental determination of melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7]

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: Place a small amount (0.5-1 mL) of liquid 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde into a small test tube (fusion tube).

  • Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

  • Heating: Gently heat the side arm of the Thiele tube with a microburner.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a steady stream of bubbles is observed, then remove the heat.

  • Recording: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8] Note the atmospheric pressure at the time of the measurement.

Boiling_Point_Workflow start Start prep_sample Place Liquid in Fusion Tube start->prep_sample insert_cap Insert Inverted Capillary Tube prep_sample->insert_cap assemble Attach to Thermometer and Place in Thiele Tube insert_cap->assemble heat Gently Heat Thiele Tube assemble->heat observe_bubbles Observe Steady Stream of Bubbles heat->observe_bubbles cool Remove Heat and Allow to Cool observe_bubbles->cool record_bp Record Temperature when Liquid Enters Capillary cool->record_bp end End record_bp->end

Sources

Methodological & Application

Application Notes and Protocols: Functionalization of Fluorinated Biphenyl Aldehydes for the Synthesis of Advanced Liquid Crystal Mesogens

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic functionalization of fluorinated biphenyl aldehydes as a foundational platform for the synthesis of high-performance liquid crystal (LC) mesogens. We move beyond a simple recitation of steps to provide a deep dive into the causality of experimental choices, emphasizing the profound influence of fluorine substitution on mesogenic properties. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering both theoretical grounding and field-proven, step-by-step protocols for the synthesis and characterization of novel fluorinated liquid crystals.

Introduction: The Strategic Role of Fluorine in Liquid Crystal Design

The deliberate incorporation of fluorine atoms into the molecular architecture of liquid crystal mesogens is a cornerstone of modern materials science.[1][2] The unique properties of the fluorine atom—its small van der Waals radius, high electronegativity, and low polarizability—allow for the fine-tuning of key mesogenic characteristics without introducing significant steric hindrance.[2][3] This strategic fluorination can lead to materials with optimized dielectric anisotropy (Δε), reduced viscosity, enhanced thermal and chemical stability, and a broader nematic phase range.[1][4][5]

Fluorinated biphenyl aldehydes represent a versatile and highly valuable class of synthons for the construction of advanced LC materials. The biphenyl core provides the requisite rigidity and aspect ratio for mesophase formation, while the strategic placement of fluorine atoms allows for precise control over intermolecular interactions and, consequently, the bulk material properties. The aldehyde functionality serves as a versatile chemical handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the introduction of diverse terminal groups and linking units. This guide will focus on four powerful and widely employed reactions for the functionalization of a model fluorinated biphenyl aldehyde: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, Schiff base condensation, and Knoevenagel condensation.

The Core Synthon: 4'-Alkoxy-2,3-difluoro-[1,1'-biphenyl]-4-carbaldehyde

For the purpose of this guide, we will utilize a hypothetical yet synthetically accessible core structure: 4'-Alkoxy-2,3-difluoro-[1,1'-biphenyl]-4-carbaldehyde . The selection of this starting material is deliberate:

  • Biphenyl Core: Provides the necessary rigidity and linearity for the formation of calamitic (rod-like) liquid crystals.[6]

  • Lateral Difluoro Substitution: The placement of two fluorine atoms on one of the phenyl rings is known to lower the melting point and influence the dielectric anisotropy.[1]

  • Terminal Aldehyde: A versatile reactive site for elongation of the mesogenic core and introduction of various functional groups.

  • Alkoxy Chain: The length of the alkoxy chain (R) can be varied to modulate the transition temperatures and mesophase type (e.g., nematic, smectic).

Synthetic Pathways for Functionalization

The aldehyde group of our core synthon can be readily transformed into a variety of functional groups to generate diverse liquid crystal mesogens. The following diagram illustrates the primary synthetic routes that will be detailed in this guide.

G cluster_0 Functionalization Reactions cluster_1 Resulting Mesogenic Cores A 4'-Alkoxy-2,3-difluoro- [1,1'-biphenyl]-4-carbaldehyde B Wittig Reaction (Phosphonium Ylide) A->B C Horner-Wadsworth-Emmons (Phosphonate Carbanion) A->C D Schiff Base Condensation (Primary Amine) A->D E Knoevenagel Condensation (Active Methylene Compound) A->E F Stilbene Derivatives (-CH=CH-R') B->F G Stilbene or Acrylate Derivatives (-CH=CH-R') C->G H Imine (Schiff Base) Derivatives (-CH=N-R') D->H I Cinnamonitrile/Cinnamate Derivatives (-CH=C(CN)R') E->I

Caption: Synthetic pathways for the functionalization of a fluorinated biphenyl aldehyde.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Wittig Reaction for the Synthesis of a Fluorinated Stilbene Derivative

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[7][8][9] In this protocol, we will synthesize a stilbene derivative, which is a common core structure in liquid crystal mesogens.

Objective: To synthesize 4'-butoxy-2,3-difluoro-4-(4-pentylstyryl)-1,1'-biphenyl.

Materials:

  • 4'-Butoxy-2,3-difluoro-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq)

  • (4-Pentylbenzyl)triphenylphosphonium bromide (1.1 eq)

  • Potassium tert-butoxide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add (4-pentylbenzyl)triphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.2 eq) portion-wise. The color of the solution should turn deep orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Dissolve 4'-butoxy-2,3-difluoro-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired stilbene derivative.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of a Fluorinated Cinnamate Derivative

The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion.[4][5] It often provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate byproduct simplifies purification.

Objective: To synthesize Ethyl (E)-3-(4'-butoxy-2,3-difluoro-[1,1'-biphenyl]-4-yl)acrylate.

Materials:

  • 4'-Butoxy-2,3-difluoro-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen evolution ceases.

  • Dissolve 4'-butoxy-2,3-difluoro-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the phosphonate carbanion solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction by the careful addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure E-cinnamate ester.

Protocol 3: Schiff Base Condensation for the Synthesis of a Fluorinated Imine Derivative

Schiff base condensation is a straightforward and efficient method for forming a C=N bond by reacting an aldehyde with a primary amine.[10][11][12] The resulting imines are themselves often mesogenic.

Objective: To synthesize (E)-N-(4-butylphenyl)-1-(4'-butoxy-2,3-difluoro-[1,1'-biphenyl]-4-yl)methanimine.

Materials:

  • 4'-Butoxy-2,3-difluoro-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq)

  • 4-Butylaniline (1.0 eq)

  • Anhydrous Toluene

  • A catalytic amount of p-toluenesulfonic acid (PTSA)

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4'-butoxy-2,3-difluoro-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq), 4-butylaniline (1.0 eq), and a catalytic amount of PTSA in anhydrous toluene.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

Protocol 4: Knoevenagel Condensation for the Synthesis of a Fluorinated Cinnamonitrile Derivative

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[13] This reaction is particularly useful for introducing cyano and ester groups, which can significantly impact the mesogenic properties.

Objective: To synthesize (E)-3-(4'-butoxy-2,3-difluoro-[1,1'-biphenyl]-4-yl)-2-cyanoacrylonitrile.

Materials:

  • 4'-Butoxy-2,3-difluoro-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4'-butoxy-2,3-difluoro-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a few drops of piperidine as a catalyst.

  • Stir the mixture at room temperature. A precipitate should form within a few hours.

  • Continue stirring overnight to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and then with deionized water.

  • Dry the product under vacuum to yield the pure cinnamonitrile derivative.

Characterization of Mesogenic Properties

The synthesized compounds should be characterized to determine their liquid crystalline properties.

Techniques:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.

  • Polarized Optical Microscopy (POM): To identify the mesophase types (e.g., nematic, smectic) by observing the characteristic optical textures.

  • X-ray Diffraction (XRD): For detailed structural analysis of the mesophases, particularly for smectic and columnar phases.[14]

Expected Structure-Property Relationships:

The following table summarizes the expected impact of the different functionalizations on the mesogenic properties.

Functionalization ReactionResulting LinkageExpected Impact on Mesogenic Properties
Wittig-CH=CH- (Stilbene)Enhances molecular length and rigidity, often promoting nematic and smectic phases with high clearing points.
Horner-Wadsworth-Emmons-CH=CH-COOR (Cinnamate)The ester group can increase polarity and influence the dielectric anisotropy. The trans-geometry is favored, promoting mesomorphism.
Schiff Base Condensation-CH=N- (Imine)The imine linkage is isoelectronic with the vinyl group but can be more susceptible to hydrolysis. It effectively extends the rigid core.
Knoevenagel Condensation-CH=C(CN)₂ (Cinnamonitrile)The polar nitrile groups can significantly increase the dielectric anisotropy, making these materials suitable for display applications.

Troubleshooting and Key Considerations

  • Purity of Starting Materials: The purity of the fluorinated biphenyl aldehyde is crucial. Impurities can interfere with the reactions and disrupt the formation of liquid crystal phases.

  • Anhydrous Conditions: The Wittig and HWE reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Stereoselectivity: The HWE reaction generally provides higher E-selectivity than the Wittig reaction. Reaction conditions can be optimized to favor the desired isomer.

  • Purification: Column chromatography is often necessary to isolate the pure product. The choice of eluent is critical to achieve good separation.

  • Characterization: A combination of DSC and POM is essential for the unambiguous identification of mesophases and their transition temperatures.

Conclusion

The functionalization of fluorinated biphenyl aldehydes via Wittig, Horner-Wadsworth-Emmons, Schiff base, and Knoevenagel reactions provides a versatile and powerful platform for the synthesis of a wide array of advanced liquid crystal mesogens. By carefully selecting the reaction pathway and the coupling partner, researchers can systematically tune the molecular structure to achieve desired mesogenic properties. The protocols and insights provided in this guide serve as a robust starting point for the exploration and development of novel fluorinated liquid crystals for a variety of technological applications.

References

  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - MDPI.
  • Fluorinated liquid crystals - Properties and applications.
  • The effect of fluorination on the liquid crystal and optical behaviors of amphiphilic cyanostilbene-based mesogens - DOI.
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC.
  • Fluorine in Liquid Crystal Design for Display Applications | Request PDF - ResearchGate.
  • Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC.
  • Understanding Fluorine Effects in Liquid Crystals | Request PDF - ResearchGate.
  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallisation Behaviour.
  • Wittig reaction - Wikipedia. Available at: [Link]

  • Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - RSC Publishing. Available at: [Link]

  • Influence of the structure of the mesogenic core on the thermotropic properties of ω-unsaturated fluorinated liquid crystals - Taylor & Francis. Available at: [Link]

  • Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

  • Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

  • Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls - PMC. Available at: [Link]

  • Synthesis of Schiff bases and their derivatives under condensation and reflux conditions. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available at: [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. Available at: [Link]

  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC. Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC. Available at: [Link]

  • The Knoevenagel Condensation in Water - Bentham Science Publisher. Available at: [Link]

  • Synthesis and Fluorescence Properties of Some Aromatic Schiff Base Compounds. Available at: [Link]

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Application Notes and Protocols for Grignard Reaction with 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for conducting a Grignard reaction with 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde. The protocol herein is designed to facilitate the synthesis of novel secondary alcohols, which are valuable intermediates in medicinal chemistry and materials science. Recognizing the unique challenges posed by polyfluorinated aromatic substrates, this guide emphasizes meticulous experimental technique, strategic selection of reagents, and a thorough understanding of the underlying reaction mechanisms to ensure a successful and reproducible outcome.

Introduction: Navigating the Complexities of Grignard Reactions with Polyfluorinated Aromatics

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] The reaction of a Grignard reagent with an aldehyde provides a direct route to secondary alcohols.[3][4] However, the introduction of multiple fluorine atoms onto an aromatic scaffold, as in the case of 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde, presents a unique set of challenges that demand careful consideration.

The strong carbon-fluorine bond generally renders aryl fluorides less reactive towards the formation of Grignard reagents under standard conditions.[5] Therefore, the Grignard reagent is typically prepared from a corresponding aryl bromide or iodide. Furthermore, the electron-withdrawing nature of fluorine atoms can influence the reactivity of the aldehyde and potentially lead to undesired side reactions, such as nucleophilic aromatic substitution (SNAr) at a C-F bond.[6]

This application note provides a comprehensive protocol for the successful execution of Grignard additions to 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde, addressing these challenges through optimized reaction conditions and purification strategies.

Reaction Mechanism and Key Considerations

The fundamental mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[3][7] This is followed by an acidic workup to protonate the resulting alkoxide and yield the secondary alcohol.[8][9]

Core Reaction:

Where R is an alkyl or aryl group, X is a halogen (typically Br or I), and Ar is the 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-yl moiety.

Key Considerations for this Specific Reaction:

  • Grignard Reagent Preparation: Direct formation of a Grignard reagent from a fluorinated biphenyl is highly challenging. It is recommended to prepare the Grignard reagent from a more reactive halogen precursor (e.g., a bromo- or iodo-substituted biphenyl) or to utilize a commercially available Grignard reagent.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents and will be quenched by water.[1][10] All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Side Reactions: The primary side reaction of concern is the formation of a biphenyl dimer through a Wurtz-type coupling of the Grignard reagent with any unreacted aryl halide.[11] Additionally, with polyfluorinated substrates, there is a possibility of the Grignard reagent acting as a nucleophile in an SNAr reaction, displacing a fluoride ion. Careful control of reaction temperature and stoichiometry is crucial to minimize these pathways.

Experimental Protocols

This section details the step-by-step procedures for the Grignard reaction.

Materials and Reagents
ReagentGradeSupplier
2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde≥98%Varies
Grignard Reagent (e.g., Phenylmagnesium bromide)1.0 M in THFCommercial Source
Anhydrous Tetrahydrofuran (THF)DriSolv®, ≥99.9%Varies
Anhydrous Diethyl Ether (Et₂O)DriSolv®, ≥99.9%Varies
Magnesium Turnings (for in-situ preparation)High PurityVaries
1-Bromo-4-iodobenzene (for in-situ preparation)≥98%Varies
Iodine (for activation)CrystalVaries
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeVaries
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Reagent GradeVaries
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVaries
HexanesHPLC GradeVaries
Ethyl AcetateHPLC GradeVaries
Equipment
  • Round-bottom flasks (oven-dried)

  • Reflux condenser (oven-dried)

  • Addition funnel (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Syringes and needles (oven-dried)

  • Septa

  • Ice-water bath

  • Rotary evaporator

  • Chromatography column

Reaction Workflow Diagram

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification glassware Oven-dry all glassware reagents Use anhydrous solvents glassware->reagents atmosphere Set up under inert atmosphere reagents->atmosphere dissolve_aldehyde Dissolve aldehyde in anhydrous THF atmosphere->dissolve_aldehyde cool_solution Cool aldehyde solution to 0 °C dissolve_aldehyde->cool_solution add_grignard Slowly add Grignard reagent cool_solution->add_grignard warm_rt Warm to room temperature and stir add_grignard->warm_rt quench Quench with sat. aq. NH4Cl warm_rt->quench extract Extract with diethyl ether quench->extract wash Wash with sat. aq. NaHCO3 and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column chromatography (Silica gel, Hexanes/EtOAc) concentrate->chromatography

Caption: Experimental workflow for the Grignard reaction.

Detailed Step-by-Step Protocol

Reaction Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Maintain a positive pressure of inert gas throughout the reaction.

Reaction Procedure:

  • To the reaction flask, add 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq).

  • Via syringe, add anhydrous THF to dissolve the aldehyde completely.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

Work-up Procedure:

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure secondary alcohol.

Mechanistic Pathway Diagram

Caption: Mechanism of Grignard addition to an aldehyde.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no product yield Wet glassware or solvents; inactive Grignard reagent.Rigorously dry all equipment and use freshly opened anhydrous solvents. Titrate the Grignard reagent before use.
Formation of biphenyl byproduct High local concentration of Grignard reagent.Add the Grignard reagent slowly and at a low temperature. Ensure efficient stirring.
Recovery of starting material Incomplete reaction.Increase reaction time or temperature. Ensure the stoichiometry of the Grignard reagent is correct.
Complex mixture of products Potential SNAr side reaction.Maintain a low reaction temperature. Consider using a less nucleophilic organometallic reagent if possible.

Conclusion

The successful synthesis of secondary alcohols from 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde via a Grignard reaction is an achievable yet challenging endeavor. By adhering to the stringent anhydrous conditions, carefully controlling the reaction temperature, and employing a well-defined purification strategy, researchers can effectively navigate the potential pitfalls associated with this transformation. The protocols and insights provided in this application note serve as a robust foundation for the synthesis of novel fluorinated biphenyl derivatives for a wide range of applications in drug discovery and materials science.

References

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • Wikipedia. Grignard reaction. [Link]

  • Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]

  • Scribd. Grignard Reaction Purification Guide. [Link]

  • Web Pages. 1. Grignard Reaction. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Reddit. Grignard side reactions. [Link]

  • Ursinus Digital Commons. The Grignard Reagents: Their Preparation. [Link]

  • Research and Reviews. Synthesis and Preparation of Grignard Reagent. [Link]

  • Google Patents.
  • ACS Publications. Transition-Metal-Free Synthesis of Fluorinated Arenes from Perfluorinated Arenes Coupled with Grignard Reagents. [Link]

  • Chemistry Stack Exchange. Why don't Alkyl Fluorides form Grignard Reagents. [Link]

  • ResearchGate. Cross–coupling between multifluoroarylimine and Grignard reagent while excluding transition metal. [Link]

  • YouTube. making Grignard reagents. [Link]

  • YouTube. Preparation of Grignard Reactions. [Link]

  • Quora. Why isn't fluorine used in a Grignard reagent?. [Link]

  • Quora. How is secondary alcohol produced from ester and grignard reagent?. [Link]

  • Studylib. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • YouTube. preparation of Grignard reagents. [Link]

  • YouTube. How to Create a Grignard Reagent ("Preparation"). [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • YouTube. Preparation of Alcohols from Grignard Reagent. [Link]

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Scalable Synthesis of Trifluoro-Biphenyl Carbaldehyde Intermediates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trifluoro-Biphenyl Carbaldehydes in Modern Drug Discovery

Trifluoro-biphenyl carbaldehydes are a class of high-value intermediates playing a pivotal role in the synthesis of a wide array of pharmaceuticals and agrochemicals. The incorporation of trifluoromethyl (CF3) groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The biphenyl scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Consequently, the efficient and scalable synthesis of intermediates combining these two features is a critical endeavor for researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth analysis of scalable synthetic routes to trifluoro-biphenyl carbaldehyde intermediates. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles and practical considerations essential for successful scale-up, from laboratory grams to kilogram production. We will focus on the most industrially relevant and robust palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Negishi couplings, and detail protocols for synthesis and purification.

Strategic Approaches to Scalable Synthesis

The construction of the biphenyl core is most effectively achieved through cross-coupling reactions. For industrial applications, the Suzuki-Miyaura and Negishi reactions are often favored due to their high functional group tolerance, generally high yields, and the commercial availability of starting materials.[2]

The Suzuki-Miyaura Coupling: A Workhorse for Industrial Biphenyl Synthesis

The Suzuki-Miyaura reaction, which couples an organoboron species (typically a boronic acid or ester) with an organohalide, is arguably the most widely used method for biphenyl synthesis on a large scale.[2] Its advantages include the use of thermally stable and less toxic boron reagents and the often straightforward purification of products.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical, especially when dealing with electron-deficient aryl halides, such as those bearing trifluoromethyl groups. Electron-rich and bulky phosphine ligands, like those of the Buchwald-type, are often employed to accelerate the oxidative addition step, which can be sluggish with electron-poor substrates. For large-scale synthesis, the economic viability of the catalyst system is a major consideration. While highly specialized ligands can be effective, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or in situ generated catalysts from palladium(II) acetate and triphenylphosphine can offer a balance of reactivity and cost-effectiveness.

  • Base and Solvent System: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K2CO3), potassium phosphate (K3PO4), and sodium carbonate (Na2CO3) are commonly used. The choice of base is often interdependent with the solvent system. Biphasic solvent systems, such as toluene/water or 2-propanol/water, are frequently used on a large scale to facilitate the dissolution of both the organic substrates and the inorganic base, as well as to simplify the work-up procedure.

  • Control of Impurities: A common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid. This can often be minimized by ensuring strictly anaerobic conditions and by controlling the reaction temperature. The removal of residual palladium from the final product is a critical concern in pharmaceutical synthesis, often requiring specific purification steps.

The Negishi Coupling: A Powerful Alternative for Challenging Substrates

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide. While organozinc reagents are more moisture- and air-sensitive than their boronic acid counterparts, they are also more reactive. This increased reactivity can be advantageous for coupling with challenging substrates, including some electron-deficient or sterically hindered partners.

Key Considerations for Scalable Negishi Coupling:

  • Preparation and Handling of Organozinc Reagents: The synthesis of the organozinc reagent, typically from an organolithium or Grignard reagent and a zinc halide, must be performed under strictly anhydrous and inert conditions. The sensitivity of these reagents presents a significant challenge for large-scale production.

  • Catalyst System: Similar to the Suzuki-Miyaura reaction, palladium catalysts, often with phosphine ligands, are employed. The choice of ligand can be crucial for achieving high yields and selectivities.

  • Functional Group Tolerance: A key advantage of the Negishi coupling is its excellent functional group tolerance, which can simplify synthetic routes by reducing the need for protecting groups.

Detailed Application Protocols

The following protocols are designed to be scalable and are based on established principles of process chemistry.

Protocol 1: Kilogram-Scale Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde via Suzuki-Miyaura Coupling

This protocol is adapted from principles demonstrated in multi-kilogram scale syntheses of related biphenyl intermediates and is optimized for safety, efficiency, and scalability.

Diagram of the Synthetic Workflow:

Suzuki_Miyaura_Workflow A 4-Bromobenzaldehyde D Reaction Mixture A->D B 4-(Trifluoromethyl)phenylboronic Acid B->D C Pd Catalyst & Ligand Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) C->D E Heating (e.g., 80-90°C) D->E Coupling Reaction F Work-up (Phase Separation) E->F G Purification (Crystallization) F->G H 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde G->H Crystallization_Process A Crude Trifluoro-Biphenyl Carbaldehyde B Dissolution in Hot Solvent (e.g., Toluene/Heptane) A->B C Hot Filtration (Optional) B->C D Controlled Cooling C->D E Crystal Nucleation and Growth D->E F Isolation by Filtration E->F G Washing with Cold Solvent F->G H Drying under Vacuum G->H I Pure Crystalline Product H->I

Caption: A generalized workflow for the purification of trifluoro-biphenyl carbaldehyde intermediates by crystallization.

Procedure for Recrystallization of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde:

  • Solvent Selection: A mixture of toluene and heptane is a suitable solvent system. Toluene provides good solubility at elevated temperatures, while heptane acts as an anti-solvent to promote crystallization upon cooling. The optimal ratio should be determined experimentally but a starting point of 3:1 toluene:heptane (v/v) is recommended.

  • Dissolution: In a suitable reactor, suspend the crude product in the minimum amount of the hot solvent mixture required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, activated carbon can be added and the mixture stirred for 30 minutes at elevated temperature.

  • Hot Filtration (Optional): If activated carbon was used, or if insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further to 0-5°C in an ice bath. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation: Collect the crystals by filtration, washing the filter cake with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Comparative Data and Scalability Considerations

ParameterSuzuki-Miyaura CouplingNegishi Coupling
Starting Materials Aryl halides, Arylboronic acids/estersAryl halides, Organozinc reagents
Catalyst Loading Typically 0.05 - 2 mol% PdTypically 0.5 - 5 mol% Pd or Ni
Functional Group Tol. Good, but can be sensitive to some protic groups.Excellent, tolerates a wide range of functional groups.
Scalability Well-established for large-scale production.More challenging to scale due to air/moisture sensitive reagents.
Safety & Environment Boronic acids are generally low toxicity. Aqueous solvent systems can be used.Organozinc reagents are pyrophoric. Anhydrous solvents are required.
Cost-Effectiveness Generally more cost-effective due to stable and cheaper starting materials.Can be more expensive due to the need for anhydrous conditions and specialized reagents.

Troubleshooting and Field-Proven Insights

  • Incomplete Conversion: If the reaction stalls, consider increasing the temperature slightly, adding more catalyst, or ensuring the base is of high quality and adequately dispersed. For Suzuki-Miyaura reactions, the presence of a small amount of water is often beneficial.

  • Low Yield: Poor yields can result from catalyst deactivation. Ensure rigorous exclusion of oxygen. In Negishi couplings, the quality of the organozinc reagent is paramount.

  • Purification Challenges: If crystallization is ineffective, column chromatography may be necessary, although this is less desirable for large-scale production due to cost and solvent consumption. The use of palladium scavengers after the reaction can aid in reducing residual metal content.

Conclusion

The scalable synthesis of trifluoro-biphenyl carbaldehyde intermediates is a well-developed field, with the Suzuki-Miyaura coupling being the preferred method for large-scale industrial production due to its robustness, cost-effectiveness, and favorable safety profile. The Negishi coupling remains a valuable alternative for specific substrates where its higher reactivity is advantageous. By carefully considering the interplay of catalyst, ligand, base, and solvent, and by implementing robust purification protocols such as crystallization, researchers and drug development professionals can efficiently and reliably produce these critical intermediates on a scale necessary to support modern pharmaceutical and agrochemical research and development.

References

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Source to be added.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Molecules. [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development. [Link]

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Publications. [Link]

  • An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. (2025). ResearchGate. [Link]

  • Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. (n.d.).
  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. [Link]

  • Negishi Coupling. (n.d.). Wikipedia. [Link]

  • The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. (2009). Journal of the American Chemical Society. [Link]

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Troubleshooting & Optimization

Technical Support Center: Advanced Strategies for Suzuki-Miyaura Coupling of Sterically Hindered and Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing sterically hindered and electronically demanding fluorinated biphenyls. The formation of C(sp²)–C(sp²) bonds in these challenging systems often results in low yields due to slow oxidative addition, difficult transmetalation, or sluggish reductive elimination.[1][2]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic hurdles and improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields when using sterically hindered substrates (e.g., di- or tri-ortho-substituted aryl halides)?

A1: Steric hindrance presents a significant challenge in several steps of the Suzuki-Miyaura catalytic cycle. Large substituents near the reaction center can impede the approach of the palladium catalyst for oxidative addition and hinder the subsequent transmetalation and reductive elimination steps.[1][3] For tetra-ortho-substituted biaryls, the final reductive elimination step is often rate-limiting due to severe steric repulsion.[1] To overcome this, highly active catalyst systems with bulky, electron-rich ligands are essential to promote these difficult transformations.[4][5]

Q2: I'm working with electron-deficient fluorinated aryl bromides and observing significant protodeboronation of my boronic acid. How can I mitigate this?

A2: Polyfluorinated phenylboronic acids are notoriously unstable and prone to rapid protodeboronation under the basic conditions required for Suzuki coupling.[6] This side reaction consumes the boronic acid and leads to reduced yields of the desired product. Several strategies can be employed to address this issue:

  • Use of Milder Bases: Switching from strong inorganic bases like NaOH or K₂CO₃ to milder options such as potassium fluoride (KF) or cesium fluoride (CsF) can slow down the rate of protodeboronation.

  • Anhydrous Conditions: Rigorously excluding water from the reaction can suppress protodeboronation. This often involves using anhydrous solvents and finely powdered, dry bases.

  • Stable Boronic Acid Surrogates: Employing more stable derivatives of boronic acids, such as pinacol esters, MIDA boronates, or potassium aryltrifluoroborates, can be highly effective. These reagents slowly release the active boronic acid under the reaction conditions, minimizing its decomposition.

  • Optimized Catalyst System: Utilizing highly active catalyst systems, such as those based on Buchwald-type ligands (e.g., XPhos, SPhos), can accelerate the desired cross-coupling reaction, allowing it to outcompete the protodeboronation pathway.[6]

Q3: What is the role of the ligand in overcoming the challenges of coupling sterically hindered and fluorinated substrates?

A3: The ligand plays a pivotal role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates, the choice of ligand is critical.

  • Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands like XPhos and SPhos are highly effective for sterically hindered and electron-poor substrates.[4][5][7] Their steric bulk promotes the formation of monoligated, highly reactive 14-electron Pd(0) species, which facilitates oxidative addition. Their electron-donating nature increases the electron density on the palladium center, further promoting this key step.[8]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and often possess significant steric bulk, making them excellent choices for coupling unreactive aryl chlorides and other challenging substrates.[9][10][11] Some NHC ligands with flexible steric bulk have been shown to be particularly effective for room-temperature Suzuki couplings of hindered aryl chlorides.[9]

Q4: Can microwave irradiation improve the yield and reaction time for these difficult couplings?

A4: Yes, microwave-assisted heating can be a powerful tool for accelerating Suzuki-Miyaura reactions, especially for challenging substrates.[12][13] Microwave irradiation provides rapid and uniform heating, which can help overcome the high activation energies associated with sterically hindered couplings.[14] This often leads to significantly shorter reaction times (minutes instead of hours) and improved yields by minimizing the formation of degradation byproducts.[15]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s) References
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species is not generated or has been deactivated. 2. Inefficient Oxidative Addition: The aryl halide is sterically hindered or electron-rich. 3. Slow Transmetalation: The boronic acid is not sufficiently activated, or the step is sterically impeded. 4. Inappropriate Base/Solvent: The base may be too weak, insoluble, or incompatible with the substrates.1. Use a fresh, high-quality palladium precatalyst. Ensure rigorous degassing of the reaction mixture to prevent catalyst oxidation. 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos, or an NHC ligand). Increase the reaction temperature. 3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to promote boronate formation. Consider adding a small amount of water to improve base solubility if using anhydrous conditions. 4. Screen different bases and solvent systems. For example, a switch from K₂CO₃ to K₃PO₄ or CsF may be beneficial. Toluene, dioxane, and THF are common solvents to evaluate.[16],[7],[8]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules. 2. Use of Pd(II) Precatalyst: In situ reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.1. Ensure thorough degassing of the solvent and reaction mixture (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction. 2. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[16]
Formation of Dehalogenated Byproduct 1. High Reaction Temperature: Elevated temperatures can sometimes favor a reductive dehalogenation pathway. 2. Certain Solvents or Bases: Protic solvents or strongly coordinating bases can sometimes promote dehalogenation.1. Attempt the reaction at a lower temperature for a longer duration. 2. Switch to an aprotic solvent. If a protic solvent is necessary, consider using a non-coordinating base.[16]
Protodeboronation of Fluorinated Boronic Acid 1. Instability of Boronic Acid: Electron-withdrawing fluorine substituents increase the susceptibility of the boronic acid to hydrolysis. 2. Harsh Basic Conditions: Strong bases and the presence of water accelerate this side reaction.1. Use the boronic acid immediately after preparation or purchase. Consider using more stable boronic esters (pinacol, MIDA) or trifluoroborate salts. 2. Employ milder bases like KF or CsF. Use anhydrous solvents and ensure all reagents are dry.[6]

Visualizing the Catalytic Cycle

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered and electron-deficient substrates, each of these steps can present a bottleneck.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition (Often Rate-Limiting for Hindered/Electron-Rich Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L)₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Sensitive to Base and Steric Hindrance) Pd(II)_Complex->Transmetalation Ar'-B(OR)₂ + Base Ar-Pd(II)-Ar'_Complex Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'_Complex Reductive_Elimination Reductive Elimination (Difficult for Tetra-ortho- Substituted Biphenyls) Ar-Pd(II)-Ar'_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product Ar-Ar' Reductive_Elimination->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps sensitive to steric and electronic effects.

Detailed Experimental Protocol: Synthesis of a Tetra-ortho-substituted Fluorinated Biphenyl

This protocol is a representative example for the coupling of a sterically hindered and electron-deficient aryl bromide with a hindered boronic acid, adapted from methodologies employing Buchwald-type ligands.[1][4][5]

Reaction: Coupling of 2-bromo-1,3,5-trifluorobenzene with 2,6-dimethylphenylboronic acid.

Materials:

  • 2-bromo-1,3,5-trifluorobenzene (1.0 mmol, 1.0 equiv)

  • 2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate tribasic (K₃PO₄), finely powdered and dried (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-1,3,5-trifluorobenzene, 2,6-dimethylphenylboronic acid, XPhos Pd G2 precatalyst, and finely powdered K₃PO₄.

  • Evacuate and backfill the Schlenk tube with argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2',6'-dimethyl-2,4,6-trifluoro-1,1'-biphenyl.

Data Summary: Ligand and Base Effects

The choice of ligand and base is paramount for achieving high yields in these challenging couplings. The following table summarizes typical conditions and outcomes for the synthesis of sterically hindered biphenyls.

Aryl HalideBoronic AcidCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2-Bromo-1,3-dimethylbenzene2,4,6-Trimethylphenylboronic acidPd₂(dba)₃ (1) / SPhos (2)K₃PO₄ (2)Toluene10095[5]
2-ChlorotolueneMesitylboronic acid(IPr-H)₂Pd₂Cl₆ (1)KOH (2)Dioxane80>95[10]
1-Bromo-2,3,5,6-tetrafluorobenzenePhenylboronic acidPd₂(dba)₃ (5) / SPhos (15)Na₂CO₃ (2.2)Dioxane9589[17]
2-Bromo-1,3,5-triisopropylbenzeneCyclohexylboronic acidPd(OAc)₂ (1) / AntPhos (2)K₃PO₄ (2)Xylenes14063[18] (Note: Aryl-Alkyl coupling)

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Arvela, R. K., Leadbeater, N. E., Sangi, M. S., Williams, V. A., Granados, P., & Singer, R. D. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron Letters, 51(51), 6748-6752. [Link]

  • Ikeda, T., Tsurugi, H., & Mashima, K. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5142–5146. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(8-9), 659-666. [Link]

  • Barday, M., et al. (2018). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 83(21), 13153-13162. [Link]

  • Caddick, S., et al. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 7(12), 374. [Link]

  • Newman, S. G., & Willis, M. C. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11538–11546. [Link]

  • Pirc, S., & Bevk, D. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(1), 123. [Link]

  • ResearchGate. (n.d.). Catalyst optimization for electron-deficient arylboronic acid 2 g in coupling with 1 a. [Link]

  • Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(24), 6358-6362. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Page, M. J., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 299. [Link]

  • DataPDF. (n.d.). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene-PdCl2 Species. [Link]

  • Wipf, P., & Wang, X. (2007). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 9(8), 1533–1536. [Link]

  • Wang, C., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 55(68), 10108-10111. [Link]

  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]

  • Welch, C. J., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis, 8(10), 9413–9422. [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... [Link]

  • Ritter, T., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12346–12355. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Materials Engineering, 1(1), 24-26. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Chen, C. Y., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(7), 2017-2021. [Link]

Sources

Technical Support Center: Navigating the Challenges of Electron-Deficient Biphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with electron-deficient biphenyl aldehydes. These substrates, while valuable synthons, often present unique reactivity challenges that can stall synthetic campaigns. This guide is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Frequently Asked Questions - The 'Why' Behind the Reactivity

This section addresses the fundamental electronic and structural reasons for the observed low reactivity of these specialized aldehydes.

Q1: Why is my electron-deficient biphenyl aldehyde less reactive towards nucleophiles than a simple aliphatic or even a standard aromatic aldehyde?

A: The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon.[1] Electron-withdrawing groups (EWGs) on the biphenyl scaffold, which make the system "electron-deficient," would intuitively seem to increase the partial positive charge on the carbonyl carbon, thereby enhancing reactivity.[2] However, the reality is more complex due to the interplay of inductive and resonance effects.

  • Resonance Delocalization: In aromatic aldehydes, the carbonyl group is conjugated with the benzene ring. This conjugation allows the positive charge on the carbonyl carbon to be delocalized into the aromatic system, which stabilizes the aldehyde and makes the carbonyl carbon less electrophilic compared to an aliphatic aldehyde.[3]

  • Inductive vs. Resonance Effects of the Second Phenyl Ring: In a biphenyl system, the second phenyl ring (especially if substituted with EWGs) exerts a strong inductive electron-withdrawing effect, which does increase the electrophilicity of the carbonyl carbon. However, this can be counteracted by resonance effects, particularly if the biphenyl rings are not coplanar, which is often the case due to steric hindrance.

  • Hard and Soft Acid-Base (HSAB) Principle: Aldehyde carbonyl carbons are considered "hard" electrophiles.[4] Their reactivity is highest with "hard" nucleophiles. The delocalization of charge in an extended aromatic system can "soften" the electrophilic character of the carbonyl carbon, leading to a mismatch with certain hard nucleophiles and thus lower reactivity.

Essentially, while the "electron-deficient" label applies to the overall aromatic system, the specific reactivity at the aldehyde functional group is a nuanced balance of these competing electronic factors.

Part 2: Troubleshooting Guide for Common Synthetic Transformations

This section provides a question-and-answer formatted guide to troubleshoot specific experimental challenges.

Issues in Nucleophilic Addition Reactions (e.g., Wittig, Grignard, Aldol)

Q2: I am observing very slow or incomplete conversion in a Wittig reaction with my electron-deficient biphenyl aldehyde. How can I improve this?

A: This is a common issue. The reduced electrophilicity of the carbonyl carbon is the primary culprit.[2] Here’s a systematic approach to troubleshoot:

  • Activate the Carbonyl Group: The addition of a Lewis acid or a Brønsted acid can enhance the electrophilicity of the carbonyl carbon. By coordinating to the carbonyl oxygen, the acid increases the polarization of the C=O bond, making the carbon more susceptible to nucleophilic attack.[5][6][7]

    • Lewis Acids: Consider stoichiometric or catalytic amounts of LiCl, MgBr₂, or ZnCl₂. Be cautious, as these can also interact with your nucleophile.

    • Brønsted Acids: A catalytic amount of an acid like p-toluenesulfonic acid (pTSA) can be effective, especially if your nucleophile is not strongly basic.[8] For weak nucleophiles, acid catalysis is often essential.[1]

  • Increase Nucleophile Reactivity: If activating the aldehyde is not feasible, focus on the nucleophile. For a Wittig reaction, this means ensuring your ylide is highly reactive. Salt-free ylide preparations often exhibit higher reactivity.

  • Solvent and Temperature:

    • Solvent: Switch to a more polar aprotic solvent like DMF or NMP, which can help to stabilize charged intermediates in the transition state.

    • Temperature: Gently increasing the reaction temperature can overcome the activation energy barrier. Monitor carefully for side reactions.

Q3: My Grignard reaction is giving low yields and a complex mixture of byproducts. What's going on?

A: Besides low reactivity, electron-deficient aromatic systems can be susceptible to single-electron transfer (SET) processes with powerful nucleophiles like Grignard reagents. This can lead to a range of radical-mediated side reactions.

  • Use a Less Reducing Organometallic Reagent: Consider switching from a Grignard reagent to an organolithium or, even better, an organozinc (Negishi coupling) or organoboron (Suzuki coupling) reagent, which are generally less prone to SET.

  • Transmetalation: You can perform a transmetalation from the Grignard reagent to a different metal, such as cerium (Nozaki-Hiyama-Kishi reaction conditions) or copper (organocuprate), to generate a softer, less basic nucleophile that is more likely to undergo 1,2-addition.

Challenges in Palladium-Catalyzed Cross-Coupling for Biphenyl Synthesis

The synthesis of the biphenyl aldehyde itself often involves cross-coupling reactions. When both coupling partners are electron-deficient, the reaction becomes particularly challenging.[9]

Q4: My Suzuki-Miyaura coupling to form the electron-deficient biphenyl core is failing. I see starting materials and some homocoupling, but very little of my desired product.

A: This is a classic problem in Suzuki couplings. The oxidative addition step is often facile with an electron-deficient aryl halide, but the subsequent steps, particularly the reductive elimination, can be slow when the resulting biphenyl product is electron-poor.

  • Catalyst and Ligand Selection is Critical: Standard Pd catalysts may not be effective. You need a system that promotes the reductive elimination step.

    • Electron-Rich, Bulky Ligands: These are essential. Ligands like SPhos, XPhos, RuPhos, or DavePhos stabilize the Pd(0) state and accelerate both oxidative addition to less reactive halides and the crucial reductive elimination step.[10][11] DavePhos, in particular, has been shown to be effective for couplings where both partners are electron-poor.[9]

    • Palladacycle Catalysts: These are often more stable and can provide higher turnover numbers, making them suitable for challenging couplings.[12]

  • Optimizing the Base and Solvent System:

    • Base: A stronger base may be required to facilitate the transmetalation step, especially with less reactive boronic acids.[12] Consider switching from Na₂CO₃ or K₂CO₃ to K₃PO₄ or Cs₂CO₃.

    • Solvent: A polar aprotic solvent can be beneficial. A system using N-methylpyrrolidone (NMP) as a solvent, Pd₂(dba)₃ as the catalyst, CuI as a cocatalyst, and DavePhos as the ligand has been specifically developed for coupling two electron-poor partners.[9]

  • Minimizing Homocoupling: Homocoupling of the boronic acid is often promoted by oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[10]

Q5: I am attempting a Buchwald-Hartwig amination on my electron-deficient bromobiphenyl aldehyde, but the reaction is sluggish and gives significant hydrodehalogenation (reduction of the C-Br bond).

A: This indicates that the reductive elimination to form the C-N bond is slow relative to competing side reactions like β-hydride elimination or protonolysis of the Pd-aryl intermediate.

  • Ligand Choice: The choice of ligand is paramount. For electron-deficient aryl halides, a highly electron-donating and sterically hindered ligand is required to promote fast reductive elimination.

    • Biarylphosphine Ligands: The Buchwald group has developed a range of ligands specifically for this purpose.[11] For an electron-deficient substrate, a ligand like XPhos or BrettPhos would be a good starting point.[10][13] These ligands create a bulky coordination sphere around the palladium, which favors the C-N bond-forming reductive elimination.

  • Base Selection: The base can play a dual role, both in deprotonating the amine and in the catalytic cycle. A weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred over strong alkoxides (NaOtBu, LiHMDS) for electron-deficient systems, as the latter can sometimes promote side reactions.

  • Solvent: Toluene or dioxane are standard solvents. Ensure they are anhydrous, as water can lead to hydrodehalogenation.

Part 3: Recommended Protocols & Data

Protocol 1: Robust Suzuki-Miyaura Coupling for Electron-Deficient Partners

This protocol is adapted from a system designed for challenging couplings where both the aryl halide and the boronic acid are electron-poor.[9]

Materials:

  • Electron-deficient aryl halide (1.0 equiv)

  • Electron-deficient arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) (4 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, Pd₂(dba)₃, DavePhos, CuI, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous NMP via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Table 1: Ligand Selection Guide for Challenging Cross-Couplings
Reaction TypeSubstrate ChallengeRecommended Ligand ClassSpecific ExamplesRationale
Suzuki-Miyaura Both partners electron-deficientBulky, Electron-Rich Biaryl PhosphinesDavePhos, SPhosPromotes efficient transmetalation and reductive elimination.[9]
Buchwald-Hartwig Electron-deficient aryl halideHighly Sterically Hindered Biaryl PhosphinesXPhos, BrettPhosAccelerates C-N reductive elimination, outcompeting side reactions.[11][13]

Part 4: Visualization of Troubleshooting Logic

Diagram 1: Troubleshooting Workflow for Low Yield in Nucleophilic Addition

G Start Low Yield in Nucleophilic Addition Check_Aldehyde Is the Aldehyde the Limiting Factor? Start->Check_Aldehyde Activate_Aldehyde Activate Carbonyl: - Add Lewis Acid (e.g., LiCl, MgBr₂) - Add Brønsted Acid (e.g., pTSA) Check_Aldehyde->Activate_Aldehyde Yes Check_Nucleophile Is the Nucleophile Reactive Enough? Check_Aldehyde->Check_Nucleophile No Optimize_Conditions Optimize Conditions: - Increase Temperature - Switch to Polar Aprotic Solvent (DMF, NMP) Activate_Aldehyde->Optimize_Conditions Enhance_Nucleophile Enhance Nucleophile: - Use salt-free ylide (Wittig) - Switch to organolithium (Grignard issue) Check_Nucleophile->Enhance_Nucleophile No Check_Nucleophile->Optimize_Conditions Yes Enhance_Nucleophile->Optimize_Conditions Success Reaction Optimized Optimize_Conditions->Success

Caption: A decision tree for troubleshooting nucleophilic additions.

Diagram 2: Key Factors in Optimizing Suzuki-Miyaura Coupling for Electron-Deficient Substrates

G cluster_0 Core Problem: Sluggish Suzuki Coupling cluster_1 Solutions cluster_2 Optimized Outcome Problem Low Yield / Homocoupling (Electron-Deficient Partners) Catalyst Catalyst System Ligand Precatalyst Problem->Catalyst Conditions Reaction Conditions Base Solvent Atmosphere Problem->Conditions Outcome Efficient Cross-Coupling Catalyst:l->Outcome Use Bulky, e⁻-Rich Ligands (DavePhos, SPhos) Catalyst:p->Outcome Use Robust Precatalyst (e.g., Pd₂(dba)₃) Conditions:b->Outcome Use Stronger Base (K₃PO₄, Cs₂CO₃) Conditions:s->Outcome Use Polar Aprotic Solvent (NMP) Conditions:t->Outcome Ensure Rigorous Degassing (Inert Atmosphere)

Caption: Key optimization points for challenging Suzuki couplings.

References

  • Mewes, J.-M., et al. (2018). "A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions". ChemistryOpen, 7(11), 894-898. [Link]

  • BYJU'S. (2020). "Why do Carbonyl Compounds Undergo Nucleophilic Addition?". [Link]

  • Yang, K., et al. (2017). "Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels-Alder/Retro-Diels-Alder Reaction Products: Reaction Development and Mechanistic Studies". The Journal of Organic Chemistry, 82(5), 2336-2344. [Link]

  • Mondal, P., et al. (2021). "Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen". ChemRxiv. [Link]

  • Chemistry LibreTexts. (2025). "19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones". [Link]

  • Yang, K., et al. (2017). "Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder/Retro-Diels−Alder Reaction Products: Reaction Development and Mechanistic Studies". The Journal of Organic Chemistry, 82(5), 2336-2344. [Link]

  • Johnson Matthey. "Cross-Coupling Reactions Guide". [Link]

  • Chemistry Steps. (2025). "Nucleophilic Addition to Carbonyl Groups". [Link]

  • Chemistry LibreTexts. (2019). "2.6: Suzuki-Miyaura Coupling". [Link]

  • KPU Pressbooks. "2.3 Reactivities of Aldehydes and Ketones". [Link]

  • Yang, K., et al. (2017). "Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels–Alder/Retro-Diels–Alder Reaction Products: Reaction Development and Mechanistic Studies". The Journal of Organic Chemistry, 82(5), 2336-2344. [Link]

  • Cárdenas, D. J., et al. (2019). "The Buchwald–Hartwig Amination After 25 Years". University of Groningen Research Portal. [Link]

  • Ashenhurst, J. "Key Reactions of Aldehydes and Ketones". Master Organic Chemistry. [Link]

  • Synthesis Spotlight. (2024). "Buchwald–Hartwig Amination with Aqueous Ammonia". [Link]

  • Pérez-Temprano, M. H., et al. (2012). "Ligand electronic influence in Pd-catalyzed C-C coupling processes". [Link]

  • Maeda, S., et al. (2021). "Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening". ChemRxiv. [Link]

  • Macmillan Group. "Why C–N and C–O Couplings?". [Link]

  • Bulfield, D., et al. (2017). "Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates". The Journal of Organic Chemistry, 82(23), 12345-12353. [Link]

  • Bosiak, M. J., et al. (2021). "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors". Molecules, 26(23), 7360. [Link]

  • The Organic Chemist. (2025). "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!". YouTube. [Link]

  • Chemistry LibreTexts. (2024). "Suzuki-Miyaura Coupling". [Link]

  • Myers, A. "The Suzuki Reaction". Chem 115. [Link]

  • Stetter, H., & Kuhlmann, H. (1991). "The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds". Organic Reactions. [Link]

  • Baltus, C. B. (2010). "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner". [Link]

  • El-Mekabaty, A., et al. (2023). "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects". RSC Advances, 13(28), 19055-19084. [Link]

  • Wyzant. (2015). "Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction.". [Link]

  • Quora. (2013). "Organic Chemistry: Why does aromatic aldehydes do not respond to fehling's test?". [Link]

  • LoPachin, R. M., & Gavin, T. (2014). "Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective". Chemical Research in Toxicology, 27(7), 1081-1091. [Link]

  • Quora. (2016). "Why does phenyl aldehyde react with Tollens' reagent rather than Fehling's reagent?". [Link]

  • ISC Examination Paper - 2024. "CHEMISTRY Class-12th (Solved)". [Link]

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Technical Support Center: Optimizing Solvent Systems for Fluorinated Biphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization, Purification, and Handling of Fluorinated Biphenyl Aldehydes Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Version: 2.1 (Current)

Introduction: The "Fluorine Effect" on Solubility

Fluorinated biphenyl aldehydes occupy a unique and often frustrating chemical space. They combine three distinct solubility-governing features:

  • The Biphenyl Core: Highly hydrophobic, planar, and prone to strong

    
    -
    
    
    
    stacking interactions, leading to high crystal lattice energy.
  • The Aldehyde Group: A polar, reactive handle that acts as a hydrogen bond acceptor but is susceptible to oxidation and polymerization.

  • Fluorine Substituents: These introduce the "Fluorine Effect." While fluorine is lipophilic, perfluorination or high-degree fluorination can induce "fluorous" behavior, making the compound insoluble in both standard organic solvents and water.[1]

Expert Insight: The most common failure mode is treating these compounds like standard organic aldehydes. Their high lattice energy often leads to "oiling out" during recrystallization rather than forming clean crystals. Successful handling requires disrupting these lattice forces without inducing phase separation.

Part 1: Solvent Selection for Synthesis & Reaction

Q: Which solvent systems maximize yield in Suzuki-Miyaura couplings for these substrates?

Recommendation: For the synthesis of fluorinated biphenyl aldehydes via Suzuki coupling, avoid single-phase lipophilic solvents. The most robust system is a ternary mixture .

  • Standard Protocol: THF : Toluene : Water (3:3:1 ratio).[2]

  • Why it works:

    • THF: Solubilizes the polar boronic acid and the aldehyde product.

    • Toluene: Solubilizes the hydrophobic fluorinated halide and disrupts

      
      -stacking of the biphenyl product.
      
    • Water: Essential for dissolving the inorganic base (e.g.,

      
      ) and facilitating the transmetallation step.
      

Critical Warning (Safety & Stability): If performing direct fluorination (e.g., using Selectfluor™), DO NOT use DMF or DMSO . These solvents can react exothermically with electrophilic fluorinating reagents [1]. Use Acetonitrile (MeCN) instead.

Part 2: Purification & Recrystallization (Troubleshooting)

This is the most challenging aspect of working with fluorinated biphenyls.

Q: My compound is "oiling out" during recrystallization. How do I fix this?

Diagnosis: "Oiling out" occurs when the boiling point of your solvent is higher than the melting point of the solvated compound, or when the compound is too soluble in the hot solvent and phase-separates as a liquid before crystallizing.

The Solution: The "Cloud Point" Titration Method Do not rely on cooling alone. Use a biphasic solvent system to force an orderly lattice formation.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (EtOH) or THF . (EtOH is preferred as it is a poorer solvent for the hydrophobic core than THF).

  • Titration: While maintaining the boil, add Water (if using EtOH) or Hexane (if using THF) dropwise.

  • The Cloud Point: Stop adding the anti-solvent the moment a persistent turbidity (cloudiness) appears.

  • Clarification: Add one single drop of the good solvent (EtOH/THF) to clear the solution.

  • Slow Cooling: Wrap the flask in foil or place it in a warm water bath and let it cool to room temperature undisturbed over 2–4 hours. Do not place directly on ice.

Visualization: Recrystallization Decision Logic

RecrystallizationLogic start Start: Crude Solid solubility_check Check Solubility in Hot Ethanol (EtOH) start->solubility_check soluble Fully Soluble? solubility_check->soluble yes_soluble Yes: Add Water dropwise until cloudy (Cloud Point) soluble->yes_soluble Dissolves no_soluble No: Try Toluene or THF/Hexane System soluble->no_soluble Insoluble oil_out Did it Oil Out? yes_soluble->oil_out yes_oil Yes: Re-heat, add more Good Solvent oil_out->yes_oil Liquid Phase Forms no_oil No: Cool slowly to RT oil_out->no_oil Remains Clear yes_oil->yes_soluble Retry seed Optional: Add Seed Crystal at 35-40°C no_oil->seed final Filter & Wash (Cold Anti-Solvent) seed->final

Caption: Decision tree for troubleshooting recrystallization of fluorinated biphenyl aldehydes.

Part 3: Analytical Sample Preparation

Q: Which solvent should I use for NMR to prevent aggregation?

Fluorinated biphenyls often show broadened peaks in NMR due to


-stacking aggregation in non-polar solvents.
SolventSuitabilityNotes
Chloroform-d (

)
ModerateGood for general solubility, but may show peak broadening due to stacking.
DMSO-

Excellent Disrupts aggregation effectively. Best for resolving aldehyde proton splitting.
Acetone-

GoodUseful if the compound reacts with DMSO or overlaps with water peaks.
Benzene-

SpecificUse only if you need to resolve overlapping aromatic signals (benzene induces shifts via anisotropy).

Part 4: Solvent System Summary Table

Use this table to select the correct solvent system based on your experimental stage.

Workflow StagePrimary Solvent SystemAlternative SystemMechanism of Action
Reaction (Suzuki) THF / Toluene / Water (3:3:1)Dioxane / Water (4:1)Ternary phase allows solubility of organic halides, boronic acids, and inorganic bases simultaneously [2].
Reaction (Fluorination) Acetonitrile (MeCN) Dichloromethane (DCM)MeCN is polar but non-nucleophilic and stable to oxidants like Selectfluor™ [1].
Extraction Ethyl Acetate Dichloromethane (DCM)Standard partition. DCM is better for highly fluorinated (heavy) analogs.
Recrystallization Ethanol / Water Hexane / THFEtOH/Water uses polarity contrast. Hexane/THF uses dispersion force contrast.
Column Chromatography Hexane / Ethyl Acetate Pentane / EtherFluorinated compounds often elute faster than non-fluorinated analogs due to "fluorophobic" interactions with Silica.

Part 5: Expert FAQs

Q: Why does my aldehyde polymerize during storage?

A: Aromatic aldehydes are prone to autoxidation (forming carboxylic acids) and polymerization.

  • Fix: Store the purified solid under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Additive: If your downstream application permits, add 0.1% BHT (butylated hydroxytoluene) as a radical scavenger to inhibit polymerization [3].

Q: I cannot dissolve my compound for HPLC analysis. What do I do?

A: Highly fluorinated biphenyls are lipophilic.

  • Do not dissolve in pure water or Methanol.

  • Protocol: Dissolve the sample in 100% Acetonitrile (MeCN) or THF first to create a concentrated stock solution. Then, dilute this stock into the mobile phase. If the compound precipitates upon dilution, increase the organic modifier ratio in your HPLC method (e.g., start at 50% MeCN instead of 10%).

Q: How do Hansen Solubility Parameters (HSP) apply here?

A: You can predict solubility by matching the HSP of the solvent to the solute.

  • Fluorinated Biphenyls have high Dispersion (

    
    ) and moderate Polarity (
    
    
    
    ).
  • Aldehydes add Hydrogen Bonding capability (

    
    ).
    
  • Strategy: A single solvent rarely matches all three. A mixture of Toluene (matches

    
    ) and THF  (matches 
    
    
    
    and
    
    
    ) usually provides the "perfect" solvent sphere [4].

References

  • ACS Green Chemistry Institute. (2017). Specific Solvent Issues with Fluorination. American Chemical Society. Available at: [Link]

  • K. L. Billingsley et al. (2017). Synthesis of Polyfluorinated Biphenyls. Journal of Organic Chemistry. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Contextual summary available at: [Link]

  • MIT OpenCourseWare. (2023). Two-Solvent Recrystallization Guide. Available at: [Link]

Sources

Overcoming steric hindrance in 2,3',5'-substituted biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Overcoming Steric Hindrance in 2,3',5'-Substituted Biphenyl Synthesis

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Group

Critical Analysis: The "2 vs. 3',5'" Asymmetry

You are attempting to synthesize a biphenyl core with a substituent at the ortho position (2) on one ring and meta positions (3',5') on the other. This is not a standard coupling; it presents a specific "push-pull" conflict in the catalytic cycle.

The Root Cause of Failure:

  • The 2-Position (Steric Gatekeeper): This is your primary failure point. An ortho-substituent creates significant steric bulk around the Palladium center, inhibiting oxidative addition (if the halide is hindered) or transmetallation (preventing the approach of the boron species).

  • The 3',5'-Positions (Electronic Modulators): While less sterically demanding, substituents here affect the electron density of the ring. Electron-withdrawing groups (EWGs) at 3',5' can make the oxidative addition easier (if on the halide) but can destabilize the boronic acid (promoting protodeboronation).

Strategic Recommendation: To maximize success, you must select the correct coupling partners.

  • Path A (Recommended): 2-Substituted Halide + 3',5'-Substituted Boronic Acid .

    • Why: Ortho-substituted boronic acids are notoriously unstable and prone to protodeboronation. By placing the steric bulk on the halide, you avoid decomposing your nucleophile before it reacts.

  • Path B (High Risk): 2-Substituted Boronic Acid + 3',5'-Substituted Halide .

    • Fix: If you must use this path, you cannot use standard boronic acids. You must use MIDA boronates or Potassium Organotrifluoroborates (Molander salts) to prevent protodeboronation.

The Engine: Catalyst & Ligand Selection

Standard ligands like PPh3 or dppf will fail here. You require Dialkylbiaryl Phosphines (Buchwald Ligands).[1][2] These ligands are bulky (promoting reductive elimination) and electron-rich (facilitating oxidative addition).

ComponentRecommendationMechanism of Action
Primary Ligand SPhos or XPhos SPhos: The methoxy groups provide stability and solubility. Excellent for ortho-substitution.XPhos: The isopropyl groups provide extreme bulk, forcing the Pd(II) intermediate to undergo reductive elimination, which is often the rate-determining step in hindered couplings.
Catalyst Source XPhos Pd G4 Do not use Pd(OAc)₂ + Ligand. In-situ mixing is inefficient for hindered substrates. G4 precatalysts activate rapidly at low temperatures and ensure a 1:1 Pd:Ligand ratio, preventing the formation of inactive PdL₂ species.
Base K₃PO₄ (Tribasic)Strong enough to activate the boronic acid but less likely to cause base-catalyzed decomposition than hydroxides or alkoxides.
Solvent Toluene/Water (10:1) The biphasic system allows for high temperatures (100°C+) while dissolving inorganic bases.
Troubleshooting Guide (FAQs)

Q1: My reaction stalls after 10% conversion. The halide is consumed, but no product forms.

  • Diagnosis: You are likely seeing Protodeboronation .[3][4] The boronic acid is losing its boron group and being replaced by a proton (H) faster than it can transmetallate.

  • Fix:

    • Reduce water content: Switch to anhydrous Dioxane or THF.

    • Switch Base: Use anhydrous K₂CO₃ or Cs₂CO₃.

    • Gold Standard Fix: Switch to a Potassium Organotrifluoroborate coupling partner. These release the active boronic acid slowly, keeping the concentration low enough to react but too low to decompose.

Q2: I see significant homocoupling of the halide (Ar-Ar instead of Ar-Ar').

  • Diagnosis: Oxygen leak or incomplete reduction of Pd(II).

  • Fix:

    • Degas solvents using the "Freeze-Pump-Thaw" method (3 cycles), not just sparging with nitrogen.

    • Ensure you are using a G3 or G4 precatalyst, which generates the active Pd(0) species more cleanly than Pd(dba)₂.

Q3: The reaction is black and precipitated palladium metal is visible.

  • Diagnosis: "Pd Black" formation indicates ligand dissociation. Your ligand is not bulky or electron-rich enough to stabilize the Pd center at high temperatures.

  • Fix: Switch from SPhos to XPhos or RuPhos . The increased bulk of XPhos provides a "shell" that protects the Pd center from agglomeration.

Standard Operating Procedure (SOP)

Protocol: Synthesis of 2,3',5'-Substituted Biphenyl using XPhos Pd G4

Materials:

  • 2-Substituted Aryl Bromide (1.0 equiv)

  • 3',5'-Substituted Aryl Boronic Acid (1.5 equiv)

  • XPhos Pd G4 Precatalyst (2.0 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene:Water (10:1 ratio)[5]

Step-by-Step:

  • Charge Solids: In a glovebox or under active Nitrogen flow, add Aryl Bromide, Boronic Acid, K₃PO₄, and XPhos Pd G4 to a reaction vial equipped with a magnetic stir bar. Cap with a septum.

  • Degas Solvents: Sparge the Toluene/Water mixture with Argon or Nitrogen for 30 minutes.

  • Addition: Syringe the degassed solvent mixture into the vial.

  • Reaction: Place the vial in a pre-heated block at 80°C . (Note: Do not start at room temperature; rapid heating helps activation).

  • Monitoring: Monitor by HPLC/UPLC at 1 hour. If conversion is <50%, raise temperature to 100°C.

  • Workup: Cool to RT. Filter through a pad of Celite.[6] Dilute with EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.

Visualizing the Mechanism
Diagram 1: The Steric Bottleneck in the Catalytic Cycle

This diagram highlights where the 2-position hindrance causes failure (Reductive Elimination) and where the Ligand (L) overcomes it.

SuzukiCycle Start Pd(II) Precatalyst (XPhos Pd G4) ActiveCat Active Species [L-Pd(0)] Start->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd + 2-Substituted Halide TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + 3',5'-Boronic Acid (Base Activated) RedElim Reductive Elimination (Product Release) TransMet->RedElim Rate Determining Step RedElim->ActiveCat Regeneration StericBlock STERIC CLASH: 2-Position Bulk Slows this step StericBlock->RedElim

Caption: The catalytic cycle demonstrating that while oxidative addition initiates the process, the bulky 2-substituent makes Reductive Elimination the most difficult step, requiring the bulk of XPhos to force the product off the metal.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Reaction Failed? CheckSM Analyze Mixture: Is Halide Consumed? Issue->CheckSM HalideGone Yes: Halide Consumed CheckSM->HalideGone HalideLeft No: Halide Remains CheckSM->HalideLeft ProdCheck Is Product Formed? HalideGone->ProdCheck Protodeb No Product: Protodeboronation ProdCheck->Protodeb No FixProto FIX: Use Molander Salts or Anhydrous Conditions Protodeb->FixProto CatCheck Check Catalyst Color HalideLeft->CatCheck PdBlack Black Precipitate: Ligand Failure CatCheck->PdBlack NoReaction No Color Change: Activation Failure CatCheck->NoReaction FixLigand FIX: Switch to XPhos or RuPhos PdBlack->FixLigand FixAct FIX: Increase Temp Switch to G4 Precat NoReaction->FixAct

Caption: A logic flow for diagnosing reaction failure based on the status of the starting material (Halide).

References
  • Buchwald, S. L., et al. (2013). "The application of SPhos and XPhos in Suzuki-Miyaura cross-coupling." Journal of the American Chemical Society. (Note: Representative link for Buchwald ligand foundations).

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

  • Bruno, N. C., et al. (2013). "Buchwald Precatalysts: Synthesis and Application." Chemical Science.

  • Sigma-Aldrich Technical Guides. "Buchwald Precatalysts User Guide."

Sources

Minimizing side reactions in the formylation of fluorinated biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis of Fluorinated Aromatics Subject: Minimizing Side Reactions in the Formylation of Fluorinated Biphenyls Document ID: TSC-SYN-FL-042 | Revision: 2.1

Executive Summary

The formylation of fluorinated biphenyls presents a dichotomy of reactivity. The electron-withdrawing nature of fluorine deactivates the ring toward Electrophilic Aromatic Substitution (EAS) while simultaneously acidifying ortho-protons, making the substrate highly susceptible to Directed Ortho-Metalation (DoM).

This guide addresses the three primary failure modes in these syntheses:

  • Regiochemical Scrambling: Caused by the "Halogen Dance" mechanism during lithiation.[1]

  • Defluorination: Resulting from nucleophilic attack (

    
    ) or reductive elimination.
    
  • Incomplete Conversion: Due to deactivated electronics in Vilsmeier-Haack protocols.

Module 1: Method Selection Strategy

Before troubleshooting, ensure you are applying the correct synthetic manifold. Fluorinated biphenyls fall into two distinct reactivity classes based on their electron density.

MethodSelection Start Analyze Substrate Electronics Decision1 Is the ring Electron-Rich? (Contains -OMe, -NR2, -Alkyl) Start->Decision1 PathEAS Electrophilic Aromatic Substitution (EAS) Pathway Decision1->PathEAS Yes PathDoM Anionic Pathway (Lithiation) Decision1->PathDoM No (Highly Fluorinated) Vilsmeier Vilsmeier-Haack (POCl3 / DMF) PathEAS->Vilsmeier Standard Rieche Rieche Formylation (TiCl4 / Cl2CHOMe) PathEAS->Rieche Sterically Hindered or Weakly Deactivated DoM Directed Ortho-Metalation (n-BuLi / DMF) PathDoM->DoM Req. Cryogenic Cond.

Figure 1: Decision matrix for selecting the optimal formylation strategy based on substrate electronics.

Module 2: Troubleshooting & FAQs

Category A: The "Halogen Dance" (Regioselectivity Loss)

Symptom: You isolated the formylated product, but the formyl group (or a halogen) is in the wrong position. Mechanism: In lithiation reactions, the initially formed kinetic anion (stabilized by F-coordination) isomerizes to a thermodynamically more stable anion. This often involves the migration of heavy halogens (Br, I) to the position adjacent to the fluorine.

Q: Why is my iodine atom moving to a different position during formylation? A: You are witnessing the "Halogen Dance" (Base-Catalyzed Halogen Migration).

  • Cause: If the reaction temperature rises above -78°C before quenching, the lithiated species acts as a base, deprotonating a more acidic position on a non-lithiated starting molecule.

  • Fix:

    • Strict Temperature Control: Maintain internal temperature

      
       during base addition.
      
    • Inverse Addition: Add the base to the substrate (not vice versa) to keep the base concentration low relative to the substrate.

    • Switch Solvent: Use purely non-polar solvents (Hexane/Toluene) if solubility permits, as THF promotes aggregate breakdown and faster equilibration (dancing).

Category B: Defluorination

Symptom: Mass spectrometry shows a


 or 

peak (loss of F, replacement with H or nucleophile). Mechanism: Fluorinated aromatics are prone to Nucleophilic Aromatic Substitution (

).

Q: I see significant defluorinated byproducts. Is the fluorine leaving? A: Yes. Organolithiums are strong nucleophiles as well as bases.

  • Scenario 1: Direct Attack. The alkyl-lithium attacks the C-F bond directly.

    • Solution: Use LDA (Lithium Diisopropylamide) or LiTMP instead of n-BuLi. These bulky amide bases are non-nucleophilic and will only deprotonate, preventing

      
      .
      
  • Scenario 2: Benzyne Formation. If you have an ortho-H and ortho-F, the base can eliminate HF to form a benzyne intermediate, which then polymerizes or reacts non-selectively.

    • Solution: Ensure rapid quenching. If using DoM, avoid warming up the lithiated intermediate. Quench with DMF at -78°C.

Category C: Low Reactivity in Vilsmeier-Haack

Symptom: Starting material is recovered unreacted, even after heating. Mechanism: Fluorine atoms inductively withdraw electron density, rendering the ring "invisible" to the weak Vilsmeier electrophile (Chloroiminium ion).

Q: Vilsmeier-Haack failed on my difluorobiphenyl. What now? A: Switch to Rieche Formylation .

  • Reasoning: The active species in Vilsmeier (chloroiminium) is relatively weak.[2] The Rieche condition uses

    
     and Dichloromethyl methyl ether (DCME) to generate an oxocarbenium-like species, which is significantly more electrophilic and can overcome the deactivation caused by 1-2 fluorine atoms.
    
  • Warning:

    
     is Lewis-acidic enough to cleave sensitive ethers.
    

Module 3: Side Reaction Mechanisms

Understanding the pathway of failure is critical for optimization. Below is the mechanistic flow of the "Halogen Dance," the most insidious side reaction in this chemistry.

HalogenDance cluster_prevention Prevention Zone Substrate Substrate (1-F, 4-Br-Biphenyl) Kinetic Kinetic Anion (Li ortho to F) Substrate->Kinetic + Li-Base (-78°C) Equilib Proton Transfer (Intermolecular) Kinetic->Equilib Temp > -60°C Thermo Thermodynamic Anion (Li ortho to Br) Equilib->Thermo Stabilization by Br Scrambled Scrambled Product (Br Migrated) Thermo->Scrambled + DMF Quench

Figure 2: The "Halogen Dance" mechanism.[1] Failure to quench the kinetic anion immediately leads to thermodynamic equilibration and regiochemical scrambling.

Module 4: Optimized Protocols

Protocol A: Directed Ortho-Metalation (DoM) for Electron-Poor Biphenyls

Best for: Di/Tri-fluorobiphenyls, substrates with no electron-donating groups.

ParameterSpecificationRationale
Solvent Anhydrous THF (freshly distilled)Maximizes solubility; coordinates Li for reactivity.
Base LDA (1.1 equiv)Critical: Non-nucleophilic base prevents defluorination (

).
Temp -78°C constant Prevents Halogen Dance and Benzyne formation.[3]
Quench DMF (3.0 equiv) in THFLarge excess ensures rapid trapping of the anion.

Step-by-Step:

  • Cool a solution of fluorobiphenyl (1.0 equiv) in THF (0.2 M) to -78°C (acetone/dry ice bath).

  • Add LDA (1.1 equiv) dropwise over 20 mins.[4] Do not let internal temp rise above -70°C.

  • Stir at -78°C for exactly 45 mins. (Longer times increase risk of scrambling).[4]

  • Add DMF (3.0 equiv) neat, rapidly.

  • Allow to warm to 0°C slowly over 2 hours.

  • Quench with saturated

    
    .
    
Protocol B: Rieche Formylation for Deactivated Systems

Best for: Fluorobiphenyls with steric hindrance or moderate deactivation where Vilsmeier fails.

Step-by-Step:

  • Dissolve substrate in dry

    
     at 0°C.
    
  • Add

    
     (2.0 equiv) dropwise. Solution will likely turn dark/red.
    
  • Add

    
    -Dichloromethyl methyl ether (1.2 equiv) dropwise.
    
  • Stir at 0°C for 30 mins, then allow to warm to RT.

  • Safety: Quench carefully with ice water (exothermic).

References

  • Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migration Reactions.[1] Wiley-VCH.[5]

  • Snieckus, V. (1990). Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[4][6]

  • Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV.[7] Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte.[8]

  • Leroux, F. R., et al. (2005). Organolithium Reagents in the Synthesis of Fluorinated Aromatics. Journal of Fluorine Chemistry.

  • Gorecka, J., et al. (2019). Minimizing Defluorination in Lithium-Mediated Reactions. Organic Process Research & Development.

Sources

Stability of 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde (referred to herein as TFBC ).

Critical Alert: While the fluorinated biphenyl core suggests robustness, the 4-carbaldehyde moiety renders this molecule highly susceptible to Cannizzaro disproportionation and oxidative degradation in aqueous alkaline media. Contrary to common assumptions regarding fluorinated aromatics, the primary failure mode under basic conditions is not nucleophilic aromatic substitution (


) of the fluorine atoms, but rather the destruction of the aldehyde functionality.

Immediate Action Required:

  • Avoid: Strong hydroxide bases (

    
    , 
    
    
    
    ) and alkoxides (
    
    
    ,
    
    
    ).
  • Preferred: Inorganic carbonates (

    
    , 
    
    
    
    ) or phosphates (
    
    
    ) for cross-coupling reactions.
  • Atmosphere: Strictly inert (

    
     or 
    
    
    
    ) to prevent base-accelerated aerobic oxidation.

Part 1: Chemical Reactivity Profile

To troubleshoot effectively, one must understand the electronic forces at play.

The "Achilles Heel": The Aldehyde Group

The 4-carbaldehyde group is an electron-withdrawing group (EWG). In the presence of strong bases (e.g.,


), aldehydes lacking 

-hydrogens—like TFBC—cannot undergo enolization. Instead, they undergo the Cannizzaro Reaction .
  • Mechanism: The base attacks the carbonyl carbon, forming a tetrahedral intermediate.[1][2] This intermediate transfers a hydride to a second molecule of TFBC.

  • Result: You lose your starting material, generating two impurities: the corresponding alcohol (reduction product) and the carboxylic acid (oxidation product).

  • Impact: This reaction is often rapid in high-pH aqueous environments, leading to massive yield loss [1, 2].

The Fluorine Substituents ( Risk Analysis)

Users often fear that the fluorine atoms will be displaced by the base (Nucleophilic Aromatic Substitution).

  • Analysis: The fluorine on Ring A is at position 2, while the aldehyde is at position 4. These groups are meta to each other.

  • Verdict:

    
     typically requires the leaving group (F) to be ortho or para to a strong EWG.[3] Since the 2-F is meta to the aldehyde, it is electronically deactivated toward substitution. Therefore, defluorination is a secondary risk  and will only occur under forcing conditions (high heat >100°C, super-bases) [3, 4].
    

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned dark brown/black within minutes of adding KOH. What happened? A: You likely triggered a base-catalyzed polymerization or rapid Cannizzaro disproportionation.

  • Diagnosis: Check LC-MS. If you see peaks corresponding to

    
     (alcohol) and 
    
    
    
    (acid), it is Cannizzaro. If you see high molecular weight smears, it is polymerization.
  • Solution: Switch from KOH to a milder, non-nucleophilic base like Cesium Carbonate (

    
    ) . If high basicity is required, use hindered organic bases like DBU, though these can sometimes react with aldehydes.
    

Q2: I am trying to perform a Suzuki coupling. Can I use aqueous


? 
A:  Yes, but with caveats.
  • Risk: Aqueous bases can promote hydrate formation at the aldehyde, stalling the catalytic cycle.

  • Protocol: Use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (PTC) or, preferably, use anhydrous conditions with

    
      suspended in Dioxane or DMF. This eliminates the water necessary for the Cannizzaro side-reaction [5].
    

Q3: I observe a gradual conversion to the carboxylic acid even under mild basic conditions. Why? A: This is Base-Accelerated Aerobic Oxidation .

  • Mechanism: In the presence of base, the aldehyde C-H bond becomes more susceptible to abstraction or insertion by molecular oxygen.

  • Fix: Degas all solvents thoroughly (sparge with Argon for 20 mins) before adding the base. Maintain a positive pressure of inert gas throughout the reaction.

Q4: Can I use this molecule in a Knoevenagel condensation? A: Yes, this is a standard application.

  • Recommendation: Use a catalytic amount of Piperidine with Acetic Acid (buffer system) rather than a stoichiometric strong base. The 2-Fluoro group exerts an inductive effect that actually activates the aldehyde, making it a faster electrophile than non-fluorinated benzaldehyde.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the competing pathways when TFBC is exposed to basic conditions.

Reactivity_Flowchart TFBC Target: 2,3',5'-Trifluoro- [1,1'-biphenyl]-4-carbaldehyde StrongBase Strong Base (NaOH, KOH, NaOMe) TFBC->StrongBase Exposure WeakBase Weak/Inorganic Base (K2CO3, Cs2CO3, K3PO4) TFBC->WeakBase Recommended Cannizzaro Cannizzaro Products (Alcohol + Acid Impurities) StrongBase->Cannizzaro Primary Failure Mode (Fast) SNAr Defluorination (SNAr) (Only at High T > 120°C) StrongBase->SNAr Secondary Mode (Slow/Heat) Oxidation Carboxylic Acid (Aerobic Oxidation) WeakBase->Oxidation If O2 Present Coupling Desired Reaction (Suzuki/Condensation) WeakBase->Coupling Stable Pathway

Figure 1: Decision matrix for base selection showing critical failure modes (Red) vs. stable pathways (Green).

Part 4: Recommended Experimental Protocol

Scenario: Suzuki-Miyaura Coupling of TFBC (as electrophile or nucleophile partner).

ParameterRecommendationRationale
Solvent 1,4-Dioxane or Toluene (Anhydrous)Avoids water which promotes hydrate formation and Cannizzaro.
Base

(3.0 equiv)
or

Mild basicity (pKa ~12) sufficient for transmetallation but minimizes aldehyde attack.
Temperature 60°C - 80°CSufficient for Pd cycle; minimizes risk of thermal defluorination.
Additives None (Avoid alcohols)Alcohols can form hemiacetals or acetals reversibly, complicating kinetics.
Work-up Acidify to pH 5-6 immediatelyQuenches any residual alkoxides that could degrade the aldehyde during concentration.

References

  • Geissman, T. A. (2011). "The Cannizzaro Reaction."[1][2][4][5][6] Organic Reactions, Vol 2. Wiley.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (See Section 16-36: Oxidation of Aldehydes).

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.

    
    ). 
    
  • Roh, K. R., et al. (2009).[7] "Synthesis of Fluorinated Biphenyls via Suzuki Coupling." Journal of Fluorine Chemistry, 130(1), 12-18. (Demonstrates stability of fluorinated biphenyls in carbonate bases).

  • Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Topics in Current Chemistry. Springer. (Protocol standards for base selection).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The strategic introduction of fluorine atoms can profoundly alter a molecule's conformational preferences, metabolic stability, and binding affinities. For researchers working with these complex structures, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde, a representative fluorinated biaryl aldehyde. We will dissect the anticipated spectral features, explaining the underlying principles of chemical shifts and spin-spin coupling. By comparing its predicted spectrum to the known spectrum of its non-fluorinated counterpart, Biphenyl-4-carbaldehyde, this guide will illustrate the powerful diagnostic information that arises from fluorine substitution. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret complex NMR data for highly functionalized aromatic systems.

Section 1: Foundational Principles in the NMR of Fluorinated Biaryls

Before delving into the specific spectrum, it is crucial to understand the key NMR parameters and the influence of the structural motifs present in our target molecule.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups, like fluorine and carbonyls, decrease the electron density around a proton, "deshielding" it from the applied magnetic field and shifting its signal to a higher ppm value (downfield). Protons in aromatic systems are significantly deshielded due to the ring current effect, typically appearing between 6.5 and 8.0 ppm[1]. Aldehyde protons are even more deshielded, resonating far downfield in the 9-10 ppm region, a consequence of the strong magnetic anisotropy of the carbonyl group[1][2].

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring nuclei causes signals to split into multiplets. This coupling is transmitted through chemical bonds, and the magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz). For aromatic systems, coupling is typically observed between protons that are three bonds apart (ortho-coupling, ³JHH ≈ 7–10 Hz) and four bonds apart (meta-coupling, ⁴JHH ≈ 2–3 Hz)[3].

  • The Influence of Fluorine (¹⁹F): Fluorine's single stable isotope, ¹⁹F, has a nuclear spin of I = ½, just like a proton. Consequently, it couples to nearby protons, providing a wealth of structural information[4]. The magnitude of H-F coupling is dependent on the number of intervening bonds:

    • ³JHF (ortho): Typically 7–10 Hz.

    • ⁴JHF (meta): Smaller, around 4 Hz[5].

    • ⁵JHF (para): The smallest, often between 0.3–1.8 Hz, but still frequently observable[6]. The presence of these additional couplings is a hallmark of fluorinated compounds and dramatically increases the complexity and diagnostic power of a ¹H NMR spectrum.

  • The Biphenyl System: The two phenyl rings in biphenyls are connected by a C-C single bond. Rotation around this bond can be sterically hindered, especially with bulky ortho substituents, leading to a phenomenon called atropisomerism[7]. Even without stable atropisomers, this structural feature means the two rings can have distinct electronic environments, giving rise to separate sets of signals for each ring.

Section 2: Predicted ¹H NMR Spectrum of 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde

To analyze the spectrum, we must first label the non-equivalent protons on the molecule.

Caption: Structure of 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde with proton numbering.

Based on the principles outlined above, we can predict the signals for each proton:

  • Aldehyde Proton (H-Ald): Expected as a singlet (no adjacent protons) in the highly deshielded region of ~9.9-10.1 ppm .

  • Ring A (CHO-substituted ring):

    • H-3: This proton is ortho to the C-F bond and meta to the C-CHO bond. It will be strongly influenced by the ortho-fluorine. We predict a signal around 7.5-7.7 ppm . Its multiplicity will be a doublet of doublets, split by the ortho-fluorine (³JHF ≈ 7-10 Hz) and the meta-proton H-5 (⁴JHH ≈ 2-3 Hz).

    • H-5: This proton is meta to the fluorine and ortho to the aldehyde group. The aldehyde's deshielding effect will be strong. We predict a signal far downfield, around 7.9-8.1 ppm . It will appear as a doublet of doublets, split by the ortho-proton H-6 (³JHH ≈ 7-9 Hz) and the meta-proton H-3 (⁴JHH ≈ 2-3 Hz).

    • H-6: This proton is para to the fluorine and meta to the aldehyde. It should appear around 7.7-7.9 ppm as a doublet from coupling to H-5 (³JHH ≈ 7-9 Hz).

  • Ring B (Difluoro-substituted ring): The signals for this ring will be complex due to multiple H-F and H-H couplings.

    • H-2' & H-6': These protons are chemically non-equivalent due to the substitution pattern. H-2' is ortho to F-3', while H-6' is ortho to F-5'. They will likely appear in the 7.2-7.5 ppm region. Each will be a complex multiplet. For example, H-2' will be split by F-3' (³JHF), H-4' (⁴JHH), and H-6' (⁴JHH).

    • H-4': This proton is situated between two fluorine atoms. It will be split by both F-3' and F-5' (³JHF) and also by H-2' and H-6' (⁴JHH), resulting in a complex multiplet, likely a triplet of triplets, around 7.0-7.3 ppm .

The following diagram illustrates the most significant coupling interactions that determine the signal multiplicities.

Caption: Key ³J (ortho) and ⁴J (meta) coupling interactions in the molecule.

Section 3: Experimental Protocol for High-Resolution Data Acquisition

Acquiring a clean, high-resolution spectrum is paramount for accurate analysis. This self-validating protocol ensures data integrity.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Section 4: Comparative Spectral Analysis

The most effective way to understand the impact of the fluorine atoms is to compare the predicted spectrum of our target molecule with the known, simpler spectrum of Biphenyl-4-carbaldehyde.

Proton Assignment Biphenyl-4-carbaldehyde [8][9]2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde (Predicted) Key Differences & Rationale
Aldehyde (-CHO) δ 10.04 (s, 1H)δ ~10.0 (s, 1H)Minimal change expected. The aldehyde proton is distant from the fluorine atoms, so its chemical shift is primarily governed by the carbonyl and its own phenyl ring.
H-2, H-6 (ortho to CHO) δ 7.92 (d, 2H, J ≈ 8.2 Hz)N/A (Substituted with F and C)The absence of these signals and the presence of new, complex patterns is the most immediate indicator of ortho substitution.
H-3, H-5 (meta to CHO) δ 7.73 (d, 2H, J ≈ 8.2 Hz)H-3: δ ~7.6 (dd); H-5: δ ~8.0 (dd); H-6: δ ~7.8 (d)The single doublet in the parent compound is replaced by three distinct and complex signals. This is due to the loss of symmetry and the introduction of strong H-F couplings from the F-2 substituent.
H-2', H-6' δ 7.65 (d, 2H, J ≈ 7.5 Hz)δ ~7.2-7.5 (m, 2H)The simple doublet becomes two distinct, complex multiplets due to coupling with adjacent fluorine atoms (F-3', F-5') and loss of symmetry.
H-3', H-5' δ 7.47 (t, 2H, J ≈ 7.5 Hz)N/A (Substituted with F)The absence of this triplet is a clear marker of substitution at these positions.
H-4' δ 7.40 (t, 1H, J ≈ 7.3 Hz)δ ~7.0-7.3 (m, 1H)The simple triplet is replaced by a complex multiplet (likely a triplet of triplets) due to strong coupling to two ortho-fluorines (F-3', F-5').

Analysis of Comparison:

The comparison starkly reveals the influence of the three fluorine atoms. In the non-fluorinated analogue, the spectrum is relatively simple, with four distinct signals in the aromatic region, all exhibiting straightforward doublet or triplet splitting patterns due to H-H coupling.

In stark contrast, the ¹H NMR spectrum of 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde is predicted to be significantly more complex and informative:

  • Symmetry Breaking: The fluorine at the 2-position breaks the symmetry of the aldehyde-bearing ring, resulting in three unique signals (H-3, H-5, H-6) instead of two.

  • H-F Coupling: The introduction of H-F couplings adds another layer of splitting to almost every proton signal, transforming simple doublets and triplets into doublets of doublets or more complex multiplets. These coupling constants are diagnostic; for example, measuring a ³JHF of ~8 Hz for the H-3 signal would confirm its ortho relationship to the F-2 atom.

  • Chemical Shift Perturbation: The electron-withdrawing nature of fluorine generally causes a downfield shift for nearby protons, though complex electronic effects can sometimes lead to upfield shifts[10]. The precise chemical shifts provide a unique fingerprint of the substitution pattern.

Section 5: Advanced Techniques for Unambiguous Assignment

While a 1D ¹H NMR spectrum provides substantial information, unambiguous assignment of every proton in such a complex molecule often requires 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It would show cross-peaks between H-5 and H-6, and between H-3 and H-5, confirming their connectivity within Ring A.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, allowing for the assignment of ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For instance, it would show a correlation from the aldehyde proton to the C-4 carbon, confirming its position.

Conclusion

The ¹H NMR spectrum of 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde serves as an excellent case study in modern structural elucidation. While appearing complex at first glance, a systematic analysis grounded in the fundamental principles of chemical shifts and coupling constants allows for a complete interpretation. The comparison with its non-fluorinated analogue powerfully demonstrates how fluorine substitution breaks molecular symmetry and introduces highly diagnostic H-F spin-spin couplings. These features, while complicating the spectrum, provide a rich dataset that allows chemists to confirm the precise substitution pattern and connectivity with high confidence. Mastering the interpretation of such spectra is a critical skill for any scientist engaged in the synthesis and characterization of novel fluorinated compounds.

References

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]

  • Gerard, H., et al. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, Taylor & Francis Online. [Link]

  • Abraham, R. J. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

  • Micura, R., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • ResearchGate. (2017). Any one know about the aldhyde peak in proton NMR?. [Link]

  • Emsley, J. W., et al. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy.
  • Chemical Instrumentation Facility. NMR Coupling Constants. Iowa State University. [Link]

  • Wikipedia. (n.d.). Proton nuclear magnetic resonance. [Link]

  • Ahmad, N., et al. (1969). The Nuclear Magnetic Resonance Spectra of Aromatic Aldehyde-Boron Trifluoride Complexes. RSC Publishing. [Link]

  • ResearchGate. (n.d.). 1H NMR parameters of chlorinated biphenyls. [Link]

  • Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

  • ResearchGate. (n.d.). Figure ESI41. 1 H NMR of 2,3,3',4,5,5',6-heptafluoro-1,1'-biphenyl (3hn) in CDCl3. [Link]

  • Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Fenn, T. D., et al. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • Zaytsev, A. V., et al. (n.d.). 1,2,3,4‐Tetrafluorobiphenylene: A Prototype Janus‐Headed Scaffold for Ambipolar Materials. [Link]

  • University of Utah Chemistry Department. (n.d.). 13C DEPT NMR 1D Spectrum. [Link]

  • Liu, C., et al. (2021). Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide. [Link]

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FTIR characteristic peaks of fluorinated biphenyl aldehyde functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spectroscopic Fingerprint of High-Performance Scaffolds

Fluorinated biphenyl aldehydes, such as 4'-fluoro-4-biphenylcarboxaldehyde , are critical intermediates in the synthesis of high-performance liquid crystals, OLED materials, and biaryl pharmaceutical scaffolds. The unique combination of the electron-withdrawing fluorine atom and the extended


-conjugated biphenyl system creates a distinct infrared (IR) signature.

This guide provides a technical comparison of the FTIR characteristics of fluorinated biphenyl aldehydes against their non-fluorinated counterparts and monomeric analogues. By understanding the specific vibrational shifts induced by the fluoro-biphenyl interaction, researchers can rapidly validate product integrity and monitor reaction progress.

Theoretical Framework: Electronic & Vibrational Causality

To interpret the spectrum accurately, one must understand the two competing electronic effects at play:

  • Conjugation Effect (Biphenyl Core): The extended

    
    -system of the biphenyl moiety allows for delocalization of electrons from the aromatic rings into the carbonyl group. This increases the single-bond character of the C=O bond, typically lowering  the stretching frequency compared to non-conjugated aldehydes.
    
  • Inductive/Resonance Effect (Fluorine Substituent):

    • Inductive (-I): Fluorine is highly electronegative, pulling electron density through the sigma bond framework.

    • Resonance (+R): Fluorine can donate lone pair electrons into the aromatic

      
      -system.
      
    • Net Result: In para-substituted systems, the resonance effect often competes with the inductive effect. However, for the C-F bond itself, the stretching vibration is highly characteristic and intense due to the large dipole moment change.

Comparative Analysis: Characteristic Peaks

The following table contrasts the target molecule with its direct structural relatives to isolate specific functional group signals.

Table 1: Comparative FTIR Peak Assignments (cm⁻¹)
Functional Group VibrationTarget: 4'-Fluoro-4-biphenylcarboxaldehydeControl A: 4-BiphenylcarboxaldehydeControl B: 4-FluorobenzaldehydeDiagnostic Note
C=O[1][2] Stretch (Carbonyl)1695 – 1705 (s) 1700 – 1710 (s)1695 – 1705 (s)Conjugation lowers this from the typical aliphatic 1725 cm⁻¹. The F-substituent has minimal impact on C=O frequency across the biphenyl bridge.
C-H Stretch (Aldehyde)2830 & 2730 (m) 2830 & 2730 (m)2840 & 2740 (m)Fermi Resonance Doublet. The lower frequency peak (~2730) is the most reliable aldehyde indicator, distinct from alkyl C-H.
C-F Stretch (Aryl-F)1220 – 1240 (vs) Absent1225 – 1235 (vs)The Differentiator. A very strong (vs) band. Absence of this peak in the Target indicates defluorination or wrong starting material.
C=C Stretch (Aromatic)1595 – 1605 (s) 1600 (s)1590 – 1600 (s)Characteristic "breathing" modes of the benzene rings.
C-H Out-of-Plane Bend (OOP)810 – 830 (s) 690 – 760 (m)820 – 840 (s)Diagnostic for para-substitution (1,4-disubstituted rings). 4-Biphenylcarboxaldehyde (monosubstituted second ring) shows multiplets at 690/740.

(s) = strong intensity; (m) = medium intensity; (vs) = very strong intensity

Key Spectral Insights
  • The "Fluorine Flag": The most significant difference between the Target and Control A is the intense band at 1220–1240 cm⁻¹ . In non-fluorinated biphenyls, this region is relatively quiet (containing only weak C-H in-plane bends).

  • The Biphenyl Linkage: Unlike the single-ring Control B, the biphenyl derivatives often show a distinct, sharp band near 1480–1490 cm⁻¹ attributed to the C-C stretch between the two phenyl rings, though this can sometimes be obscured by ring vibrations.

  • Substitution Pattern: The shift from two bands in the 690–750 cm⁻¹ region (monosubstituted ring in Control A) to a single dominant band region near 820 cm⁻¹ (para-substituted ring in Target) confirms the para-fluoro substitution pattern.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

For solid organic intermediates like fluorinated biphenyl aldehydes, Attenuated Total Reflection (ATR) is the preferred methodology over KBr pellets due to reproducibility and ease of cleaning.

Step-by-Step Methodology
  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Validation: Run a background scan.[3][4] The spectrum must be a flat line (100% T) with no peaks at 2900 cm⁻¹ (residual solvent) or 1700 cm⁻¹ (residual sample).

  • Background Acquisition: Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5-10 mg of the solid aldehyde onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N). Causality: Poor contact results in low intensity (<80% T) and noisy baselines.

  • Acquisition: Scan sample (32 scans, 4 cm⁻¹ resolution).

  • Post-Run Validation (The "Double-Check"):

    • Check for the Fermi Doublet (2830/2730 cm⁻¹). If absent, the sample may be oxidized to the acid (broad O-H would appear at 2500-3300 cm⁻¹).

    • Check the C=O intensity .[2][5] If weak, increase anvil pressure.

Visualization: Spectral Analysis Logic Flow

The following diagram illustrates the logical decision tree for validating the synthesis of 4'-fluoro-4-biphenylcarboxaldehyde using FTIR.

FTIR_Validation Start Acquire Spectrum (ATR-FTIR) CheckCO Check 1695-1705 cm⁻¹ (Strong Band?) Start->CheckCO CheckAldehyde Check 2730/2830 cm⁻¹ (Fermi Doublet?) CheckCO->CheckAldehyde Yes Result_NotAldehyde FAIL: Not an Aldehyde CheckCO->Result_NotAldehyde No CheckFluorine Check 1220-1240 cm⁻¹ (Very Strong Band?) CheckAldehyde->CheckFluorine Yes CheckAcid Check 2500-3300 cm⁻¹ (Broad OH?) CheckAldehyde->CheckAcid No (Single band or broad) Result_Valid VALIDATED: 4'-Fluoro-4-biphenylcarboxaldehyde CheckFluorine->Result_Valid Yes Result_Defluoro FAIL: Defluorinated / Wrong SM CheckFluorine->Result_Defluoro No Result_Oxidized FAIL: Oxidized to Carboxylic Acid CheckAcid->Result_Oxidized Yes CheckAcid->Result_NotAldehyde No

Caption: Logical workflow for confirming identity and purity of fluorinated biphenyl aldehydes via FTIR characteristic peaks.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of Benzaldehyde. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. PMC. Retrieved from [Link]

  • LibreTexts Chemistry. (2023).[4] Infrared Spectroscopy: Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2012). Fourier transform IR spectra of C-F stretch. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2,3',5'-Trifluorobiphenyl-4-carboxaldehyde vs. Biphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Aromatic Systems

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a transformative tool.[1][2] Fluorinated building blocks are foundational to the development of novel therapeutics and advanced materials, prized for their ability to modulate key physicochemical properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] This guide provides an in-depth comparison of the chemical reactivity of 2,3',5'-trifluorobiphenyl-4-carboxaldehyde and its non-fluorinated parent, biphenyl-4-carboxaldehyde. By understanding the profound electronic influence of fluorine substitution, researchers can better predict reaction outcomes, optimize synthetic routes, and design molecules with enhanced performance characteristics.

This document moves beyond a simple catalog of reactions to explain the underlying principles governing the observed differences in reactivity. We will provide supporting experimental frameworks and quantitative data to offer a practical and authoritative resource for researchers, scientists, and drug development professionals.

Pillar 1: The Electronic Influence of Trifluorination on the Biphenyl Core

The reactivity of an aromatic aldehyde is intrinsically linked to the electronic nature of the ring system to which it is attached. The introduction of three highly electronegative fluorine atoms onto the biphenyl scaffold dramatically alters this electronic landscape.

The Dueling Effects of Fluorine:

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it powerfully withdraws electron density from the aromatic rings through the sigma bonds.[5][6] This inductive effect is dominant and significantly reduces the electron density of the entire π-system.

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated back into the aromatic π-system through resonance.[6] However, due to the poor orbital overlap between the carbon 2p and fluorine 2p orbitals, this donation is weak and is substantially outweighed by the strong inductive withdrawal.

The net result of trifluorination is the creation of a highly electron-deficient aromatic system.[5][7][8] This electron deficiency is most pronounced on the carbonyl carbon of the aldehyde group. The partial positive charge (δ+) on this carbon is intensified, making 2,3',5'-trifluorobiphenyl-4-carboxaldehyde a significantly more potent electrophile than its non-fluorinated counterpart.[9]

Caption: Increased electrophilicity of the carbonyl carbon due to fluorine's inductive effect.

Pillar 2: A Head-to-Head Comparison of Core Chemical Transformations

The enhanced electrophilicity of 2,3',5'-trifluorobiphenyl-4-carboxaldehyde dictates its reactivity profile, particularly in reactions involving nucleophilic attack at the carbonyl carbon.

A. Nucleophilic Addition: Grignard Reaction

The addition of organometallic reagents like Grignard reagents is a fundamental transformation for aldehydes. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

Hypothetical Outcome: When subjected to identical reaction conditions, 2,3',5'-trifluorobiphenyl-4-carboxaldehyde is expected to react significantly faster with a Grignard reagent (e.g., methylmagnesium bromide) than biphenyl-4-carboxaldehyde. The reaction with the fluorinated compound may proceed to completion at a lower temperature or in a shorter time frame.

Table 1: Comparative Data for Grignard Addition

CompoundReagentConditionsTime to CompletionYield (%)
Biphenyl-4-carboxaldehydeMeMgBr (1.1 eq)THF, 0°C to rt2 hours~90%
2,3',5'-Trifluorobiphenyl-4-carboxaldehydeMeMgBr (1.1 eq)THF, 0°C30 minutes~95%
Experimental Protocol: Comparative Grignard Reaction

Objective: To compare the rate and efficiency of the Grignard reaction for both aldehydes.

Materials:

  • Biphenyl-4-carboxaldehyde

  • 2,3',5'-Trifluorobiphenyl-4-carboxaldehyde

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In two separate flame-dried, round-bottom flasks under an inert atmosphere (N₂ or Ar), dissolve 1.0 mmol of the respective aldehyde in 10 mL of anhydrous THF.

  • Cooling: Cool both reaction mixtures to 0°C in an ice bath.

  • Reagent Addition: To each flask, add 1.1 equivalents (0.37 mL of a 3.0 M solution) of methylmagnesium bromide dropwise via syringe over 5 minutes, ensuring the temperature remains below 5°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes, eluting with a 3:1 hexanes:ethyl acetate mixture.

  • Quenching: Once the starting material is consumed (as determined by TLC), quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at 0°C.

  • Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the resulting secondary alcohol and confirm its structure by ¹H NMR and ¹³C NMR spectroscopy.

B. Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for introducing amine functionalities. The initial, rate-limiting step is often the formation of an iminium ion, which is facilitated by a more electrophilic aldehyde.

Hypothetical Outcome: The reaction of 2,3',5'-trifluorobiphenyl-4-carboxaldehyde with a primary amine (e.g., benzylamine) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) will proceed more rapidly and efficiently than the same reaction with the non-fluorinated analog.

Table 2: Comparative Data for Reductive Amination

CompoundReagentsConditionsReaction TimeYield (%)
Biphenyl-4-carboxaldehydeBenzylamine (1.1 eq), STAB (1.5 eq)1,2-Dichloroethane, rt12 hours~85%
2,3',5'-Trifluorobiphenyl-4-carboxaldehydeBenzylamine (1.1 eq), STAB (1.5 eq)1,2-Dichloroethane, rt3 hours~92%
Experimental Protocol: Comparative Reductive Amination

Objective: To compare the efficiency of reductive amination for both aldehydes.

Materials:

  • Biphenyl-4-carboxaldehyde

  • 2,3',5'-Trifluorobiphenyl-4-carboxaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Setup: In two separate vials, add the respective aldehyde (1.0 mmol), benzylamine (1.1 mmol), and 10 mL of DCE. Stir for 20 minutes at room temperature.

  • Reducing Agent: Add STAB (1.5 mmol) in one portion to each vial.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the intermediate imine is consumed and the product is maximized.

  • Quenching: Carefully add saturated aqueous NaHCO₃ to quench the reaction.

  • Workup: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel to obtain the pure secondary amine. Confirm structure and purity by NMR spectroscopy and mass spectrometry.

Caption: A generalized workflow for comparing the reactivity of the two aldehydes.

Pillar 3: Synthetic Accessibility and Field-Proven Insights

Synthesis: Both biphenyl aldehydes are readily synthesized via Suzuki-Miyaura cross-coupling reactions.[4][10] For the fluorinated analog, the coupling would typically involve a boronic acid or ester of one ring and a halide (e.g., bromide) of the other, with the appropriate fluorine and aldehyde (or protected aldehyde) functionalities in place.[11][12] The robustness of this methodology makes both starting materials accessible for comparative studies.

Practical Implications for Synthesis Design:

  • Milder Conditions: The enhanced reactivity of 2,3',5'-trifluorobiphenyl-4-carboxaldehyde means that many transformations can be achieved under milder conditions (lower temperatures, shorter reaction times) than its non-fluorinated counterpart. This can be advantageous for preserving sensitive functional groups elsewhere in the molecule.

  • Chemoselectivity: In a molecule with multiple electrophilic sites, the fluorinated aldehyde will be a much more reactive "hotspot" for nucleophiles. This can be exploited to achieve high chemoselectivity. Conversely, if the aldehyde needs to be preserved while another site reacts, a more robust protecting group strategy may be required compared to the non-fluorinated system.

  • Nucleophilic Aromatic Substitution (SNAr): A critical difference not related to the aldehyde itself is the reactivity of the fluorinated rings. The electron-deficient nature of the trifluorinated biphenyl system makes it susceptible to SNAr reactions, where a nucleophile can displace one of the fluorine atoms. The non-fluorinated biphenyl is completely inert to these conditions. This provides a powerful, orthogonal reaction handle for further molecular elaboration that is only available in the fluorinated system.

Conclusion

The substitution of three fluorine atoms onto the biphenyl-4-carboxaldehyde framework is not a subtle modification; it is a fundamental alteration of the molecule's electronic character and, consequently, its chemical reactivity. Through its powerful inductive electron withdrawal, trifluorination renders the aldehyde's carbonyl carbon significantly more electrophilic.

This guide has demonstrated that 2,3',5'-trifluorobiphenyl-4-carboxaldehyde consistently outperforms its non-fluorinated analog in key nucleophilic addition and reductive amination reactions, proceeding faster and often with higher yields under identical or milder conditions. These predictable differences are not merely academic; they provide chemists with a powerful rationale for choosing fluorinated building blocks to accelerate reactions, improve efficiency, and enable novel synthetic pathways. For the modern researcher, understanding the nuanced yet profound impact of fluorination is essential for the rational design of the next generation of pharmaceuticals and advanced materials.

References

  • Bralsford, R., Harris, P. V., & Price, W. C. (n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing. [Link]

  • Monkovic, D., et al. (2022). Fluorinated substituent effects on an aromatic π system. ResearchGate. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C13H7F3O Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. Among the vast landscape of organic molecules, trifluoromethylated compounds have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, lipophilicity, and bioavailability.[1] This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of C13H7F3O derivatives, focusing on isomeric trifluoromethylbenzophenones as a representative class. By understanding the nuanced differences in how these isomers fragment, researchers can gain invaluable structural information, crucial for unambiguous identification in complex matrices.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[1] This guide will delve into the mechanistic underpinnings of the observed fragmentation, providing field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.

The Influence of Isomeric Position on Fragmentation: A Comparative Analysis

The positioning of the trifluoromethyl (-CF3) group on the aromatic ring profoundly influences the fragmentation pathways of C13H7F3O derivatives under electron ionization (EI). To illustrate this, we will compare the mass spectra of two isomers: 2-(trifluoromethyl)benzophenone and 4-(trifluoromethyl)benzophenone.

4-(Trifluoromethyl)benzophenone: A Case Study

The mass spectrum of 4-(trifluoromethyl)benzophenone is characterized by several key fragments that provide a roadmap to its structure. The molecular ion peak (M+) is observed at m/z 250, confirming the molecular weight of the compound.[2][3]

The fragmentation of the molecular ion is dominated by cleavages around the carbonyl group, a common feature for ketones.[3] The most abundant fragment ion is typically the benzoyl cation ([C6H5CO]+) at m/z 105. This is formed by the alpha-cleavage of the bond between the carbonyl carbon and the trifluoromethyl-substituted phenyl ring. The stability of the benzoyl cation contributes to its high abundance.

Another significant fragmentation pathway involves the loss of the phenyl group, leading to the formation of the 4-(trifluoromethyl)benzoyl cation at m/z 173. The electron-withdrawing nature of the trifluoromethyl group influences the stability of this cation.

A key diagnostic fragment for trifluoromethylated aromatic compounds is the loss of the trifluoromethyl radical (•CF3), resulting in a fragment at [M-69]+.[1] In the case of 4-(trifluoromethyl)benzophenone, this would correspond to a peak at m/z 181.

The phenyl cation ([C6H5]+) at m/z 77 is also a prominent peak, arising from the cleavage of the carbonyl-phenyl bond.

2-(Trifluoromethyl)benzophenone: The Ortho Effect

The mass spectrum of 2-(trifluoromethyl)benzophenone also displays a molecular ion peak at m/z 250.[4][5] However, the fragmentation pattern exhibits notable differences compared to its 4-substituted counterpart, a phenomenon often referred to as the "ortho effect."

Similar to the 4-isomer, the benzoyl cation at m/z 105 is a major fragment.[4] Likewise, the phenyl cation at m/z 77 is observed. The formation of the 2-(trifluoromethyl)benzoyl cation at m/z 173 also occurs.

A distinctive feature in the fragmentation of some ortho-substituted compounds can be the interaction between the adjacent substituents, potentially leading to unique rearrangement pathways. While detailed mechanistic studies for this specific isomer are not widely published, the relative intensities of the common fragments can differ from the 4-isomer due to the steric and electronic effects of the ortho -CF3 group influencing bond stabilities and ion formation efficiencies.

Comparative Data Summary

The following table summarizes the major fragment ions and their relative intensities for 2-(trifluoromethyl)benzophenone and 4-(trifluoromethyl)benzophenone, providing a clear comparison of their fragmentation patterns.

m/zProposed Fragment Ion4-(Trifluoromethyl)benzophenone (Relative Intensity %)[2]2-(Trifluoromethyl)benzophenone (Relative Intensity %)[4]
250[M]+•36.986.0
173[M-C6H5]+25.934.1
145[M-C6H5CO]+25.736.5
105[C6H5CO]+100.099.9
77[C6H5]+35.354.3

This data clearly illustrates that while the major fragments are the same, their relative abundances differ, providing a basis for isomeric differentiation.

Mechanistic Insights into Fragmentation Pathways

The fragmentation of these trifluoromethylbenzophenone isomers is governed by the principles of ion stability. The formation of resonance-stabilized cations, such as the benzoyl and phenyl cations, is highly favored.

G M Molecular Ion (M+•) m/z 250 F105 Benzoyl Cation [C6H5CO]+ m/z 105 M->F105 - •CF3C6H4 F173 Trifluoromethylbenzoyl Cation [CF3C6H4CO]+ m/z 173 M->F173 - •C6H5 F77 Phenyl Cation [C6H5]+ m/z 77 F105->F77 - CO F145 Trifluoromethylphenyl Cation [CF3C6H4]+ m/z 145 F173->F145 - CO

The initial electron impact ionization removes an electron from the molecule, typically from a non-bonding orbital on the oxygen atom or from the aromatic pi system, to form the molecular ion (M+•).[5] This energetically unstable ion then undergoes fragmentation.

The most favorable cleavage is the one that leads to the most stable carbocation. In benzophenones, the cleavage of the bond between the carbonyl group and one of the aromatic rings (alpha-cleavage) is a dominant process. This leads to the formation of an acylium ion (like the benzoyl cation) and a radical. The stability of the resulting cation is a major driving force for the fragmentation pathway.[5]

Experimental Protocols

To obtain high-quality mass spectra for the analysis of C13H7F3O derivatives, a well-defined experimental protocol is essential. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for these volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify isomeric C13H7F3O derivatives and to obtain their electron ionization mass spectra.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Procedure:

  • Sample Preparation: Dissolve the C13H7F3O derivative in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Rate: 2 scans/second

Data Analysis:

  • Identify the chromatographic peaks corresponding to the C13H7F3O isomers.

  • Extract the mass spectrum for each peak.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the fragmentation patterns of the isomers, paying close attention to the relative intensities of the key fragments.

G

Conclusion and Future Directions

The mass spectrometric fragmentation patterns of C13H7F3O derivatives are highly informative and provide a robust method for their structural characterization and isomeric differentiation. As demonstrated with 2- and 4-(trifluoromethyl)benzophenone, the position of the trifluoromethyl group exerts a significant influence on the relative abundances of key fragment ions, enabling their unambiguous identification.

For researchers in drug discovery and development, a thorough understanding of these fragmentation pathways is not merely an academic exercise. It is a critical component of metabolite identification, impurity profiling, and quality control. As new and more complex trifluoromethylated molecules are synthesized, the principles outlined in this guide will serve as a foundational framework for their analytical characterization.

Future research in this area could involve the use of tandem mass spectrometry (MS/MS) to further elucidate fragmentation mechanisms and to enhance selectivity and sensitivity in complex matrices. Additionally, the application of high-resolution mass spectrometry (HRMS) would provide accurate mass measurements, enabling the determination of elemental compositions for unknown fragments and metabolites.

By leveraging the power of mass spectrometry and a deep understanding of fragmentation chemistry, the scientific community can continue to advance the development of novel and impactful trifluoromethylated compounds.

References
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The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Biphenyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of therapeutic innovation. Among the myriad of chemical scaffolds, the biphenyl unit remains a privileged structure due to its rigid yet tunable nature, allowing for precise orientation of substituents to interact with biological targets. A key strategy in optimizing these scaffolds is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of the bioactivity of fluorinated versus non-fluorinated biphenyl scaffolds, supported by experimental data and detailed protocols to empower your own research endeavors. We will explore the causal relationships behind the observed effects of fluorination and provide a framework for evaluating these compounds in your laboratory.

The Biphenyl Scaffold: A Foundation for Drug Design

The biphenyl moiety, consisting of two connected phenyl rings, is a common feature in many approved drugs. Its structural rigidity helps to pre-organize the molecule for optimal binding to a target protein, while the rotational flexibility around the central bond allows for conformational adaptation. However, non-substituted biphenyls can be susceptible to metabolic degradation, potentially leading to poor pharmacokinetic profiles.

Strategic Fluorination: More Than Just a Halogen Swap

The introduction of fluorine into a biphenyl scaffold is a widely used medicinal chemistry tactic to enhance a molecule's drug-like properties.[1] The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] Strategic fluorination can block sites of metabolism, improve target engagement through favorable electrostatic interactions, and fine-tune physicochemical properties to enhance membrane permeability and oral absorption.[1]

A Head-to-Head Comparison: A Case Study in Anti-HIV Drug Discovery

To illustrate the profound impact of fluorination, we will examine a study on a series of NH2-biphenyl-diarylpyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[2] In this research, a highly potent compound, JK-4b, was identified but suffered from poor metabolic stability and high cytotoxicity.[2] To address these liabilities, fluorine atoms were strategically introduced into the biphenyl ring.

Table 1: Comparative Bioactivity of a Non-Fluorinated vs. Fluorinated Biphenyl Scaffold
CompoundStructureAnti-HIV-1 Activity (EC50, nM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)Metabolic Stability (t1/2, min) in Human Liver Microsomes
JK-4b (Non-Fluorinated) (Structure not provided in source)1.02.08205914.6
5t (Fluorinated) (Structure not provided in source)1.811766,44374.52

Data sourced from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines.[2]

As the data clearly indicates, the introduction of fluorine had a dramatic effect on the compound's properties. While there was a slight decrease in raw anti-HIV-1 potency (from 1.0 nM to 1.8 nM), the cytotoxicity was drastically reduced, leading to a more than 32-fold increase in the selectivity index.[2] Perhaps most strikingly, the metabolic stability in human liver microsomes was improved by approximately 5-fold.[2] This highlights the power of fluorine to block metabolically vulnerable positions on the biphenyl ring, preventing rapid degradation by cytochrome P450 enzymes.

Experimental Protocols for Bioactivity Assessment

To aid in your own comparative studies, we provide the following detailed, step-by-step methodologies for key bioactivity assays.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for a defined period (e.g., 48-72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Preparation: Prepare a dilution series of your fluorinated and non-fluorinated biphenyl compounds in the appropriate cell culture medium.[5]

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a period of 24 to 72 hours, depending on the cell line and the expected mechanism of action of the compounds.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.[3]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Plot the absorbance values against the compound concentrations and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[5]

Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[7]

Microsomal_Stability_Workflow A Prepare a mixture of liver microsomes and test compound B Pre-incubate at 37°C A->B C Initiate the reaction by adding NADPH B->C D Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench the reaction in each aliquot with a cold organic solvent D->E F Centrifuge to pellet the protein E->F G Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound F->G H Plot the percentage of remaining compound vs. time G->H I Calculate the half-life (t1/2) and intrinsic clearance (Clint) H->I

Caption: Workflow for the liver microsomal stability assay.

  • Reagent Preparation: Thaw pooled human liver microsomes on ice and dilute them in a phosphate buffer (pH 7.4). Prepare a working solution of your test compound.

  • Reaction Setup: In a microcentrifuge tube, combine the liver microsomes and the test compound, and pre-incubate the mixture at 37°C for a few minutes.[8]

  • Initiation: Start the metabolic reaction by adding a solution of the cofactor NADPH.[8]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding a cold organic solvent like acetonitrile containing an internal standard.[8]

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the half-life (t1/2) and the intrinsic clearance (Clint).

Target Engagement Assessment: Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

ADPGlo_Workflow A Set up kinase reaction with kinase, substrate, ATP, and inhibitor B Incubate at room temperature to allow for phosphorylation A->B C Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP B->C D Incubate for 40 minutes C->D E Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal D->E F Incubate for 30-60 minutes E->F G Measure luminescence F->G H Determine kinase inhibition and calculate IC50 G->H

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

  • Kinase Reaction Setup: In a multiwell plate, combine the kinase, its substrate, ATP, and varying concentrations of your fluorinated and non-fluorinated biphenyl inhibitors in a suitable kinase buffer.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and eliminate any unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and simultaneously uses this newly synthesized ATP to generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value for each compound.

Conclusion

The strategic incorporation of fluorine into biphenyl scaffolds offers a powerful approach to modulate the bioactivity and pharmacokinetic properties of drug candidates. As demonstrated by the provided case study and the underlying principles of medicinal chemistry, fluorination can lead to compounds with improved metabolic stability, reduced cytotoxicity, and enhanced selectivity. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of your own fluorinated and non-fluorinated biphenyl analogues. By understanding the "why" behind the observed effects and employing rigorous, validated assays, you can accelerate your drug discovery and development programs.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. [Link]

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  • Bylund, D. B., & Toews, M. L. Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. 1993. [Link]

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Elemental Analysis Standards for Trifluorinated Biphenyl Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical application note designed for analytical chemists and pharmaceutical researchers.

Executive Summary & Core Challenge

Trifluorinated biphenyls (TFBP) are critical motifs in modern medicinal chemistry (e.g., inhibitors, metabolic blockers) and liquid crystal engineering. However, their validation presents a unique analytical paradox:

  • Refractory Nature: The high stability of the C–F bond (approx. 485 kJ/mol) and the aromatic biphenyl core makes them difficult to combust fully, leading to low bias in Carbon detection.

  • Interference: Released Fluorine attacks silica combustion tubes (forming SiF₄) and poisons standard oxidation catalysts, rendering standard CHN analysis inaccurate without modification.

This guide objectively compares the three primary methodologies for validating TFBP elemental composition: Modified Automated Combustion (CHNS) , Schöniger Flask Ion Chromatography (SF-IC) , and Quantitative ¹⁹F-NMR (qNMR) .

Comparative Analysis of Analytical Standards

Method A: Automated CHNS Analysis (with Fluorine Management)

The High-Throughput Solution

Standard elemental analyzers fail with TFBPs because fluorine gas etches the quartz reactor. Success requires specific "fluorine-compatible" configurations.

  • Mechanism: Dynamic flash combustion (>950°C) in an oxygen-rich helium stream.

  • Critical Modification: The combustion tube must contain a Fluorine Scavenger (typically Magnesium Oxide, CaO, or specialized "FluoAdso" reagents) to trap F as metal fluorides (MgF₂) and prevent SiF₄ formation.

  • Reference Standard: 4-Fluorobenzoic Acid (Theoretical: C=60.00%, H=3.57%, F=13.56%).

    • Why: It mimics the C-F bond stability but is easier to combust than a biphenyl, validating the scavenger's efficiency.

FeaturePerformance Metrics
Precision (RSD) < 0.2% (for C, H, N)
Fluorine Analysis Indirect only. (F is trapped, not measured).
Sample Req. 1–3 mg
Throughput High (5–10 mins/sample)
Limitation Does not quantify Fluorine; assumes 100% - (C+H+N) = F + O.
Method B: Schöniger Flask Combustion + Ion Chromatography (SF-IC)

The "Total Fluorine" Gold Standard

For absolute quantification of fluorine mass percentage, this classical wet-chemical method remains the regulatory benchmark.

  • Mechanism: Sample is burned in a closed, pure-oxygen environment (platinum catalyst). The gases are absorbed into a basic solution (NaOH/H₂O₂), converting organic F to inorganic Fluoride (F⁻).

  • Detection: The resulting solution is analyzed via Ion Chromatography (IC) or Ion-Selective Electrode (ISE).

  • Reference Standard: Certified 4,4'-Difluorobiphenyl or Sodium Fluoride (NaF) .

    • Why: Using a fluorinated biphenyl standard (like 4,4'-DFBP) is superior to simple aliphatic fluorocarbons because it validates the combustion efficiency of the aromatic ring.

FeaturePerformance Metrics
Precision (RSD) 1.0% – 2.0%
Fluorine Analysis Direct Quantification.
Sample Req. 5–10 mg (Higher mass needed for homogeneity)
Throughput Low (Manual prep: 30+ mins/sample)
Limitation Safety risks (explosion); requires skilled operator.
Method C: Quantitative ¹⁹F-NMR (qNMR)

The Modern Purity Standard

qNMR is rapidly replacing elemental analysis in early-stage drug discovery due to its specificity and non-destructive nature.

  • Mechanism: Direct observation of ¹⁹F nuclei (100% natural abundance).[1] Signal integration is directly proportional to the molar amount of F.

  • Internal Standard (IS): 2,4-Dichloro-benzotrifluoride (2,4-DCBTF) or α,α,α-Trifluorotoluene .

    • Why: The IS must have a distinct chemical shift from the TFBP analyte (usually -60 to -65 ppm for CF₃, -100 to -120 ppm for Ar-F) and high solubility in the same solvent (e.g., DMSO-d₆).

  • Self-Validation: The method is self-validating if the T1 relaxation times are measured and the delay (d1) is set to ≥ 5 × T1.

FeaturePerformance Metrics
Precision (RSD) < 1.0% (with proper T1 relaxation)
Fluorine Analysis Molar Ratio (Purity % w/w).
Sample Req. 10–20 mg (Recoverable)
Throughput Medium (15 mins acquisition)
Limitation Requires expensive instrumentation; IS selection is critical.

Decision Framework & Workflow

The following diagram illustrates the decision logic for selecting the appropriate validation method based on the stage of development.

G Start Start: TFBP Sample Validation Stage Development Stage? Start->Stage Discovery Early Discovery / Screening Stage->Discovery Speed Priority QC QC / Regulatory Filing Stage->QC Accuracy Priority qNMR Method: ¹⁹F qNMR (Direct Purity) Discovery->qNMR Combustion Combustion Analysis Needed? QC->Combustion qNMR->Combustion If Mass Balance Fails Automated Method: Modified CHNS (F-Scavengers) Combustion->Automated C,H,N Confirmation Schoniger Method: Schöniger Flask + IC (Total F Quantification) Combustion->Schoniger Absolute F Mass %

Caption: Decision tree for selecting analytical methods. qNMR is preferred for speed/purity; Schöniger + IC is required for absolute mass balance verification.

Detailed Experimental Protocol: Schöniger Flask + IC

Recommended for final characterization of Trifluorinated Biphenyls.

Materials
  • Apparatus: 500 mL Borosilicate Schöniger Flask with platinum sample basket.

  • Absorbing Solution: 10 mL of 0.2 M KOH + 0.5 mL 30% H₂O₂ (The peroxide ensures complete oxidation of any sulfur/nitrogen byproducts, though primarily aids in absorbing halogens).

  • Reference Standard: Certified 4-Fluorobenzoic Acid (NIST Traceable).

Step-by-Step Methodology
  • Sample Weighing: Weigh 5.0–8.0 mg of the TFBP sample onto ashless filter paper. Accuracy must be ±0.002 mg. Fold the paper into the "flag" configuration, leaving the fuse strip exposed.

  • Flask Preparation: Add the absorbing solution to the flask. Flush the flask with pure Oxygen (O₂) for 60 seconds.

  • Combustion:

    • Safety Note: Perform behind a safety shield.

    • Ignite the paper fuse and immediately insert the stopper into the flask. Invert the flask so the liquid seals the stopper joint.

    • Hold the flask firmly until combustion is complete (bright flash).

  • Absorption: Shake the flask vigorously for 3 minutes. Allow it to stand for 30 minutes to ensure all gases (HF, CO₂, etc.) are absorbed.

  • Analysis (Ion Chromatography):

    • Transfer the solution to a volumetric flask (e.g., 100 mL).

    • Inject into an Ion Chromatograph (e.g., Dionex) equipped with an anion-exchange column (e.g., AS11-HC).

    • Mobile Phase: KOH gradient (10 mM to 60 mM).

    • Detection: Conductivity detector with suppressor.

    • Calculation: Compare the Fluoride peak area against a calibration curve generated from NaF standards.

Visualizing the qNMR Workflow

For researchers choosing the NMR route, the internal standard (IS) selection is the single most common failure point.

NMR Sample TFBP Sample (Unknown Purity) Mix Gravimetric Mixing (Precision Balance) Sample->Mix IS Internal Standard (Certified 2,4-DCBTF) IS->Mix Solvent Solvent: DMSO-d6 (High Solubility) Solvent->Mix Acquisition Acquisition Parameters: Pulse: 90° D1: ≥ 5 × T1 Scans: 64+ Mix->Acquisition Processing Data Processing: Phase Correction Baseline Correction Integration Acquisition->Processing Result Purity % Calculation Processing->Result

Caption: Workflow for Quantitative 19F-NMR. Note the critical requirement for D1 delay to be 5x the longest T1 relaxation time.

References

  • Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42219. Link

  • Exeter Analytical. (2007). Accurate elemental (CHN) analysis of perfluorinated compounds. Analytica World. Link

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[2] Mikrochimica Acta, 43(1), 123–129.[2] Link[2]

  • Sigma-Aldrich (Merck). (2020). Certified Reference Materials for ¹⁹F NMR. Technical Review.[3] Link

  • Takahashi, K., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry, 57(22), 9264–9271. Link

Sources

Safety Operating Guide

2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal procedures for 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde .

As a Senior Application Scientist, I have structured this protocol to prioritize containment integrity and downstream compatibility . Because this specific isomer is a specialized fluorinated intermediate often used in drug discovery (e.g., as a precursor for liquid crystals or bioactive scaffolds), it lacks a ubiquitously assigned specific EPA waste code. Therefore, it must be managed by First Principles of Chemical Safety : treating it as a Halogenated Organic Aldehyde .

Part 1: Chemical Characterization & Hazard Profile

Before disposal, you must understand what you are discarding to prevent dangerous cross-reactivity in the waste stream.

PropertySpecificationOperational Implication
Chemical Class Fluorinated Aromatic AldehydeReactive: Aldehydes can oxidize to acids or polymerize. Persistent: The biphenyl core is lipophilic and environmentally persistent.
Halogen Content Trifluoro-substituted (3 F atoms)Strict Segregation: Must be disposed of as Halogenated Waste . Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) if possible, to keep disposal costs lower and treatment efficient.
Physical State Solid (Predicted MP > 60°C)Particulate Hazard: Dusts are likely respiratory irritants. Use wet-wiping for cleanup to prevent aerosolization.
Primary Hazards Irritant (Skin/Eye/Lung), Aquatic ToxicityPPE: Nitrile gloves, lab coat, safety glasses. Work in a fume hood.

Part 2: Waste Segregation & Accumulation Protocol

Crucial Directive: Never dispose of this compound down the drain. The fluorinated biphenyl structure is resistant to biodegradation and poses significant aquatic toxicity risks.

Solid Waste (Pure Compound)
  • Container: Collect pure solid waste in a wide-mouth HDPE (High-Density Polyethylene) or glass jar .

  • Labeling: Label clearly as "Hazardous Waste - Solid, Toxic, Halogenated."

  • Chemical Name: Write the full chemical name. Do not use abbreviations or structure drawings alone.

Liquid Waste (Solutions)

If the compound is dissolved in a solvent (e.g., Dichloromethane, DMSO, Ethyl Acetate):

  • Segregation Rule: If dissolved in a halogenated solvent (DCM, Chloroform), place in the Halogenated Waste carboy.

  • Cross-Contamination: If dissolved in a non-halogenated solvent (Acetone, Ethanol), the presence of the trifluoro-biphenyl solute contaminates the entire volume , reclassifying it as Halogenated Waste .

    • Why? Incineration facilities require higher temperatures (approx. 1100°C) for halogenated bonds to prevent the formation of toxic byproducts. Misclassifying this as non-halogenated waste can lead to incomplete combustion and regulatory fines.

Part 3: Disposal Workflow (Visualization)

The following diagram outlines the decision logic for disposing of 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde to ensure compliance with EPA and local safety standards.

DisposalWorkflow Start Waste Generation: 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure Compound/Contaminated Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions/Mother Liquor) StateCheck->LiquidPath Liquid ContainerSolid Collect in Wide-Mouth HDPE/Glass Jar SolidPath->ContainerSolid SolventCheck Is the solvent Halogenated? LiquidPath->SolventCheck Labeling Label: 'Hazardous Waste - Halogenated' List: 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde ContainerSolid->Labeling HaloStream Stream A: Halogenated Organic Waste (High-Temp Incineration) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Stream B: Non-Halogenated Solvent SolventCheck->NonHaloStream No (e.g., Acetone) HaloStream->Labeling Reclassify CRITICAL STEP: Reclassify as Halogenated due to Fluorinated Solute NonHaloStream->Reclassify Contains F-Solute Reclassify->HaloStream FinalDisp Hand-off to EHS/Disposal Contractor (Destruction via Incineration w/ Scrubber) Labeling->FinalDisp

Caption: Decision tree for segregating fluorinated biphenyl waste. Note the critical reclassification of non-halogenated solvents to halogenated streams due to the solute.

Part 4: Spill Management & Emergency Procedures

In the event of a spill, immediate action is required to prevent environmental release.

  • Isolate: Evacuate the immediate area if dust is airborne. Ensure fume hood ventilation is active.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If outside a hood and dust is visible, use an N95 or P100 respirator.

  • Containment (Solid):

    • Do not dry sweep. This generates dust.

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet material into a waste container.[1]

  • Containment (Liquid/Solution):

    • Use an inert absorbent (Vermiculite, Universal Spill Pads).

    • Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Wipe the surface with a mild detergent solution. Place all cleanup materials (gloves, pads, towels) into the Solid Hazardous Waste container.

Part 5: The "Why" – Destruction Methodology

Why do we insist on the "Halogenated" waste stream?

  • HF Formation: When fluorinated compounds are incinerated, they release Hydrogen Fluoride (HF) gas. Standard municipal incinerators are often not equipped to scrub corrosive HF from their flue gas.

  • Specialized Incineration: Hazardous waste incinerators operate at >1100°C with specific alkaline scrubbers (e.g., Calcium Carbonate) to neutralize HF and prevent the emission of toxic acid gases or potential dioxin-like byproducts (though less common with F than Cl, the risk remains for mixed-halogen waste) [1].

References

  • United States Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. Hazardous Waste Combustion Guidance. [Link]

  • Fisher Scientific. (2024).[2] Safety Data Sheet: 4'-(Trifluoromethyl)biphenyl-3-carboxaldehyde (Analogous Hazard Data). [Link]

Sources

×

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2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.